Antibacterial agent 119
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H54BrClN2O4 |
|---|---|
Molecular Weight |
766.2 g/mol |
IUPAC Name |
(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4-[2-[(4-chlorophenyl)methyl]-6-methoxy-9H-pyrido[3,4-b]indol-2-ium-1-yl]butan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol bromide |
InChI |
InChI=1S/C42H53ClN2O4.BrH/c1-24(32-11-12-33-39-34(22-38(48)42(32,33)3)41(2)17-15-28(46)19-26(41)20-37(39)47)5-14-36-40-30(31-21-29(49-4)10-13-35(31)44-40)16-18-45(36)23-25-6-8-27(43)9-7-25;/h6-10,13,16,18,21,24,26,28,32-34,37-39,46-48H,5,11-12,14-15,17,19-20,22-23H2,1-4H3;1H/t24-,26-,28+,32+,33-,34-,37+,38-,39-,41-,42+;/m0./s1 |
InChI Key |
OOQWNMBSBHUUGK-VWBNJCBPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of the Peptide Antibiotic TL-119: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TL-119 is a peptide antibiotic that was first isolated from a bacterial strain resembling Bacillus subtilis.[1] It exhibits inhibitory activity primarily against gram-positive bacteria.[1] The initial structural elucidation of TL-119 has been subject to revision, highlighting the complexities often encountered in the characterization of novel natural products. This guide will detail the available information on its discovery, physicochemical properties, and the likely methods for its isolation and purification.
Physicochemical and Biological Properties
TL-119 is a neutral peptide with a reported empirical formula of C42H57N7O9.[1] It is soluble in a mixture of chloroform (B151607) and methanol.[1] The peptide is composed of the amino acids threonine, alanine, valine, leucine, and phenylalanine in a 1:1:1:1:2 ratio.[1] Subsequent research led to a revised structure of this peptide lactone antibiotic, indicating the presence of a D-allo-threonine residue instead of the initially proposed L-threonine.[2]
Table 1: Physicochemical and Biological Properties of TL-119
| Property | Description | Reference |
| Source Organism | A strain resembling Bacillus subtilis | [1] |
| Chemical Nature | Neutral peptide lactone antibiotic | [1][2] |
| Empirical Formula | C42H57N7O9 | [1] |
| Amino Acid Composition | Threonine (1), Alanine (1), Valine (1), Leucine (1), Phenylalanine (2) | [1] |
| Key Structural Feature | Contains D-allo-Threonine | [2] |
| Solubility | Soluble in a chloroform-methanol mixture | [1] |
| Biological Activity | Active against gram-positive bacteria | [1] |
Reconstructed Experimental Protocol for Isolation and Purification
The precise, detailed experimental protocol for the original isolation of TL-119 is not available in the readily accessible literature. Therefore, the following is a reconstructed protocol based on common methodologies for the isolation of peptide antibiotics from Bacillus species during the era of its discovery and more modern established techniques.
Fermentation
A culture of the TL-119-producing Bacillus subtilis-like strain is grown in a suitable liquid medium under optimal conditions for antibiotic production. Fermentation is typically carried out in large-volume flasks or a fermenter with controlled temperature, pH, and aeration to maximize the yield of the antibiotic.
Extraction of the Active Compound
-
Cell Separation: The bacterial cells are removed from the fermentation broth by centrifugation or microfiltration. The supernatant, containing the secreted antibiotic, is collected.
-
Acid Precipitation: The pH of the supernatant is adjusted to an acidic range (e.g., pH 2.0-3.0) using an acid such as HCl. This often causes the precipitation of the active peptide. The precipitate is then collected by centrifugation.
-
Solvent Extraction: The precipitate is extracted with a suitable organic solvent mixture, such as chloroform-methanol, in which TL-119 is known to be soluble.[1]
Purification
A multi-step purification process is employed to isolate TL-119 from the crude extract.
-
Adsorption Chromatography: The crude extract is subjected to adsorption chromatography. A common method from the era of discovery involved using a cation-exchange resin. The active fractions are eluted with a suitable buffer.
-
Ion-Exchange Chromatography: Further purification can be achieved using ion-exchange chromatography, for example, on a DEAE-Sephadex column, to separate the neutral peptide TL-119 from charged impurities.
-
Gel Filtration Chromatography: The partially purified fraction is then applied to a gel filtration column (e.g., Sephadex G-25) to separate molecules based on size. This step helps to remove other peptides and small molecules.
-
High-Performance Liquid Chromatography (HPLC): Modern purification schemes would undoubtedly employ reversed-phase HPLC as a final polishing step to obtain highly pure TL-119.
Antimicrobial Activity
TL-119 is reported to be active against gram-positive bacteria.[1] However, detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a broad panel of microorganisms, are not available in the accessible literature. Such data would be crucial for a comprehensive understanding of its antimicrobial spectrum and potential clinical utility.
Table 2: Antimicrobial Spectrum of TL-119 (Qualitative)
| Microbial Group | Activity | Reference |
| Gram-positive bacteria | Active | [1] |
| Gram-negative bacteria | Not reported | |
| Fungi | Not reported |
Signaling Pathways
There is currently no available information in the scientific literature regarding the mechanism of action of TL-119 or any specific cellular signaling pathways that it may affect. Elucidating the molecular target and mechanism of action of TL-119 would be a critical next step in its development as a potential therapeutic agent.
Conclusion
The peptide antibiotic TL-119, discovered in 1975, represents an interesting natural product with activity against gram-positive bacteria. While the foundational knowledge of its discovery and basic properties has been established, there remain significant gaps in the publicly available information, particularly concerning detailed experimental protocols for its isolation, comprehensive quantitative data on its antimicrobial activity, and its mechanism of action. This technical guide has aimed to consolidate the existing information and provide a reconstructed framework for its study. Further research into TL-119 could yet reveal its full potential as a therapeutic lead compound.
References
Initial Characterization of the Novel Antibiotic TL-119: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial characterization of the antibiotic TL-119, a cyclic depsipeptide with promising activity against Gram-positive bacteria. This document synthesizes available data on its discovery, structure, antimicrobial spectrum, and mechanism of action, presenting it in a format tailored for research and development professionals. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Visualizations of experimental workflows are included to facilitate understanding.
Executive Summary
TL-119, also identified as A-3302-B and ASP-1, is a peptide antibiotic produced by strains resembling Bacillus subtilis.[1][2] Initial studies have demonstrated its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] With a molecular formula of C42H57N7O9, its structure comprises a lactone ring and the amino acids threonine, alanine, valine, leucine, and phenylalanine.[1][2] A significant finding in its structural elucidation was the revision of the threonine residue from the L- to the D-allo configuration. TL-119 exhibits a favorable preliminary safety profile, showing no hemolytic or cytotoxic effects at concentrations effective against bacteria.[1] Its ability to inhibit biofilm formation further highlights its therapeutic potential.
Physicochemical Properties and Structure
Initially isolated from a strain resembling Bacillus subtilis, TL-119 is a neutral peptide antibiotic.[2] It is soluble in a mixture of chloroform (B151607) and methanol.[2] The empirical formula of TL-119 is C42H57N7O9.[2]
The peptide is composed of the following amino acids:
-
Threonine (1)
-
Alanine (1)
-
Valine (1)
-
Leucine (1)
-
Phenylalanine (2)
Subsequent structural analysis of a similar peptide, ASP-1, identified its sequence as acetylated Phe-Thr-Ala-Val-Dhb-Phe-Ile/Leu, containing a lactone ring.[1] Further analysis revealed a linearized peptide sequence of acPhe-Leu-Phe-Thr-Val-Ala-Dhb.[1] A critical revision to the initially proposed structure of TL-119 identified the presence of D-aThr instead of L-Thr.
Antimicrobial Spectrum
TL-119 has demonstrated significant activity against Gram-positive bacteria. Quantitative data on its Minimum Inhibitory Concentration (MIC) against various strains of Staphylococcus aureus, including MRSA, are presented below.
| Bacterial Strain | MIC Range (µg/mL) |
| Staphylococcus aureus | 2 - 64 |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 2 - 64 |
| Table 1: Minimum Inhibitory Concentration (MIC) of TL-119 (ASP-1) against Staphylococcus aureus and MRSA.[1] |
Cytotoxicity and Safety Profile
Preliminary safety assessments of TL-119 (as ASP-1) indicate a favorable profile for a potential therapeutic agent.
| Assay | Cell Line/Target | Concentration (µg/mL) | Result |
| Hemolysis Assay | Human Red Blood Cells | 128 | Non-hemolytic |
| Cytotoxicity Assay | Hepatic Carcinoma Cell Line | 128 | Non-cytotoxic |
| Cytotoxicity Assay | Breast Carcinoma Cell Line | 128 | Non-cytotoxic |
| Table 2: Cytotoxicity and Hemolytic Activity of TL-119 (ASP-1).[1] |
Mechanism of Action
While the precise antibacterial mechanism of action for TL-119 has not been fully elucidated, its activity against MRSA and its ability to inhibit biofilm formation suggest a potent and multifaceted mode of action.[1] As a peptide antibiotic, it is likely to interact with and disrupt the bacterial cell membrane, a common mechanism for this class of antibiotics. Further research is required to determine the specific molecular targets and pathways affected by TL-119 in bacteria.
Interestingly, studies on the identical compound A-3302-B have revealed antiviral activity against Herpes Simplex Virus 2 (HSV-2). The mechanism in this context involves the inhibition of the late stages of the viral replication cycle, specifically preventing the egress of new virus particles from the host cell. This antiviral effect was not due to direct virucidal activity or cytotoxicity at the effective concentrations.
Experimental Protocols
Isolation and Purification of TL-119 (ASP-1)
This protocol describes the methodology for isolating and purifying TL-119 from a Bacillus subtilis strain.
Workflow for Isolation and Purification of TL-119
Caption: Workflow for the isolation and purification of the antibiotic TL-119.
Methodology:
-
Solvent Extraction: The culture supernatant of Bacillus subtilis is subjected to solvent extraction to isolate the crude peptide.
-
Silica Gel Adsorption Chromatography: The crude extract is then purified using silica gel-based adsorption chromatography.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification to homogeneity is achieved through RP-HPLC.[1]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of TL-119 is determined using a broth microdilution method.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of TL-119.
Methodology:
-
Preparation of Antibiotic Dilutions: A series of twofold dilutions of the purified TL-119 peptide are prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial strains to be tested are cultured to a specific density (e.g., 0.5 McFarland standard) and then diluted to the final inoculum concentration.
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[1]
Cytotoxicity and Hemolysis Assays
Workflow for Cytotoxicity and Hemolysis Assays
Caption: Workflow for assessing the cytotoxicity and hemolytic activity of TL-119.
Methodology for Cytotoxicity Assay:
-
Cell Culture: Human hepatic carcinoma and breast carcinoma cell lines are cultured in appropriate media.
-
Treatment: The cells are treated with various concentrations of TL-119 (e.g., 128 µg/mL).
-
Incubation: The treated cells are incubated for a specified period.
-
Viability Assessment: Cell viability is assessed using a standard method, such as the MTT assay.[1]
Methodology for Hemolysis Assay:
-
Red Blood Cell Preparation: A suspension of human red blood cells is prepared.
-
Treatment: The red blood cells are incubated with various concentrations of TL-119 (e.g., 128 µg/mL).
-
Incubation and Centrifugation: The mixture is incubated, and then centrifuged to pellet the intact cells.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is measured spectrophotometrically to quantify hemolysis.[1]
Future Directions
The initial characterization of TL-119 reveals it to be a promising antibiotic candidate. Future research should focus on:
-
Elucidation of the Antibacterial Mechanism of Action: Detailed studies are needed to identify the specific molecular targets and pathways disrupted by TL-119 in bacteria.
-
Expansion of the Antimicrobial Spectrum: Testing against a broader range of Gram-positive and Gram-negative bacteria will provide a more complete understanding of its activity.
-
In Vivo Efficacy and Safety Studies: Preclinical studies in animal models are necessary to evaluate the therapeutic potential and safety of TL-119 in a physiological context.
-
Structure-Activity Relationship Studies: Synthesis of analogues could help to optimize the potency and pharmacokinetic properties of the molecule.
-
Investigation of Affected Signaling Pathways: Research into the potential impact of TL-119 on bacterial signaling pathways could reveal novel mechanisms of action and resistance.
References
The Revised Structure of Peptide Lactone TL-119: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the revised structure of the peptide lactone antibiotic TL-119, also known as A-3302-B. Initially isolated from a strain resembling Bacillus subtilis, TL-119 has demonstrated notable activity against gram-positive bacteria.[1] Subsequent chemical synthesis and rigorous spectroscopic analysis revealed that the originally proposed structure was incorrect, necessitating a significant revision. This document details the evidence leading to the structural reassignment, presents a comprehensive summary of the available quantitative data, outlines the experimental methodologies employed in its elucidation, and explores its biological activity as a Transient Receptor Potential Vanilloid-1 (TRPV-1) antagonist.
Introduction
TL-119 is a neutral, lipophilic peptide lactone with the empirical formula C₄₂H₅₇N₇O₉.[1] Its constituent amino acids were identified as threonine, alanine, valine, leucine, and phenylalanine.[1] The initial structural hypothesis, however, was challenged when a chemically synthesized version based on this proposal exhibited different physicochemical properties and biological activity compared to the natural product.[2] This discrepancy prompted a re-examination of the stereochemistry of the amino acid residues, leading to the definitive revised structure.
The Structural Revision: From L-Threonine to D-allo-Threonine
The pivotal discovery that led to the structural revision of TL-119 was the incorrect assignment of the stereochemistry of the threonine residue. Through detailed analysis, it was determined that natural TL-119 does not contain the initially proposed L-Threonine (L-Thr), but rather D-allo-Threonine (D-aThr).[2] This seemingly minor change has significant implications for the three-dimensional conformation of the peptide lactone and, consequently, its biological function.
To confirm this revised structure, a total synthesis of the molecule incorporating D-allo-Threonine was undertaken. The resulting synthetic compound was found to be identical to the natural TL-119 in its physicochemical and biological properties, thus validating the revised structural assignment.[2]
Logical Flow of Structural Revision:
Physicochemical and Spectroscopic Data
The structural elucidation and revision of TL-119 relied on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry Data
High-resolution mass spectrometry was instrumental in determining the elemental composition of TL-119.
| Parameter | Value |
| Molecular Formula | C₄₂H₅₇N₇O₉ |
| Molecular Weight | 803.95 g/mol |
| Monoisotopic Mass | 803.4218 g/mol |
Table 1: Mass Spectrometry Data for TL-119.
NMR Spectroscopic Data
Experimental Protocols
The confirmation of the revised structure of TL-119 was dependent on rigorous experimental procedures for both the synthesis of the proposed structures and their subsequent analysis.
General Peptide Synthesis Protocol
The synthesis of both the initially proposed and the revised structures of TL-119 would have followed a standard solid-phase or solution-phase peptide synthesis strategy. A generalized workflow for such a synthesis is outlined below.
Spectroscopic and Analytical Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer. 2D NMR experiments such as COSY, TOCSY, HSQC, and HMBC would be performed to assign all proton and carbon signals and to establish the sequence and connectivity of the amino acid residues.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the synthetic and natural products. Tandem mass spectrometry (MS/MS) would be employed to verify the amino acid sequence through fragmentation analysis.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy would be utilized to compare the secondary structure and overall chirality of the synthetic and natural compounds.
-
Biological Activity Assays: The antimicrobial activity of the synthesized and natural TL-119 would be compared using standard microbiological assays, such as minimum inhibitory concentration (MIC) determination against a panel of gram-positive bacteria.
Biological Activity: TRPV-1 Antagonism
Beyond its antibacterial properties, TL-119 has been identified as an antagonist of the Transient Receptor Potential Vanilloid-1 (TRPV-1) channel. TRPV-1 is a non-selective cation channel that plays a crucial role in the perception of pain and heat. Antagonists of this channel are of significant interest for the development of novel analgesic drugs.
The mechanism of action of a TRPV-1 antagonist like TL-119 involves binding to the receptor and preventing its activation by endogenous or exogenous agonists. This blockage inhibits the influx of cations (primarily Ca²⁺ and Na⁺) into the neuron, thereby preventing the generation of an action potential and the subsequent transmission of pain signals to the central nervous system.
Signaling Pathway of TRPV-1 Antagonism:
Conclusion
The structural revision of the peptide lactone TL-119, hinging on the stereochemical reassignment of a single amino acid residue from L-Threonine to D-allo-Threonine, underscores the critical importance of meticulous spectroscopic analysis and chemical synthesis in natural product chemistry. This guide provides a consolidated overview of the key findings, data, and methodologies that were instrumental in this structural elucidation. The subsequent discovery of its activity as a TRPV-1 antagonist opens new avenues for the potential therapeutic application of TL-119 and its analogs in the field of pain management. Further research into the detailed molecular interactions between TL-119 and the TRPV-1 channel will be crucial for the rational design of more potent and selective analgesic agents.
References
An In-depth Technical Guide to the Physicochemical Properties of Natural TL-119
Executive Summary
Natural TL-119, also known as A-3302-B and ASP-1, is a cyclic depsipeptide belonging to the nobilamide family of natural products.[1] Isolated from various marine microorganisms, including Bacillus, Micromonospora, and Saccharomonospora species, TL-119 has garnered significant interest within the scientific community due to its diverse and potent biological activities.[2][3][4] This technical guide provides a comprehensive overview of the physicochemical properties of natural TL-119, detailed experimental protocols for its isolation and characterization, and an exploration of its known mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, pharmacology, and antimicrobial research.
Physicochemical Properties
Natural TL-119 is a neutral peptide with a complex structure that dictates its physical and chemical characteristics.[4] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Natural TL-119 (A-3302-B)
| Property | Value | Reference(s) |
| Synonyms | A-3302-B, ASP-1 | [1][2] |
| Chemical Class | Cyclic Depsipeptide (Nobilamide Family) | [1][5] |
| Molecular Formula | C₄₂H₅₇N₇O₉ | [4][6] |
| Molecular Weight | 803.9 g/mol | [6] |
| Exact Mass [M+H]⁺ | Observed: 804.4256 Da; Calculated: 804.4296 Da | [2][7] |
| Appearance | Pale yellow amorphous solid | [1] |
| Solubility | Soluble in a mixture of chloroform (B151607) and methanol (B129727). | [4] |
| Amino Acid Composition | L-Alanine, L-Valine, D-allo-Threonine, L-Phenylalanine, D-Phenylalanine, D-Leucine | [1][8] |
Note: Specific optical rotation and melting point data for TL-119 are not consistently reported in the reviewed literature.
Experimental Protocols
Bioassay-Guided Isolation and Purification of TL-119 from Micromonospora sp.
This protocol outlines a typical bioassay-guided fractionation approach for isolating TL-119. The workflow is illustrated in the diagram below.
Methodology:
-
Cultivation: The marine bacterium Micromonospora sp. (strain MAG 9-7) is cultured in a suitable medium such as ISP2 prepared with seawater.[2]
-
Extraction: The culture broth is centrifuged to separate the mycelia from the supernatant. The mycelial cake is then extracted with an organic solvent like ethyl acetate (B1210297) to obtain a crude extract.
-
Initial Fractionation: The crude extract is subjected to column chromatography using a Sephadex LH-20 stationary phase, with methanol as the mobile phase.[2][7]
-
Bioassay: The collected fractions are screened for biological activity (e.g., antibacterial activity against Staphylococcus aureus or antiviral activity against HSV-2) using appropriate assays.
-
Purification of Active Fractions: Fractions exhibiting significant activity are pooled and concentrated. The resulting material is washed with methanol, yielding the less soluble peptide A-3302-B as an insoluble material.[2]
-
Purity Assessment: The purity of the isolated compound is assessed using analytical techniques such as ¹H and ¹³C NMR. A purity of >96% is typically desired for biological assays.[2]
Structure Elucidation of TL-119
The structural determination of TL-119 involves a combination of spectroscopic and chemical methods.
1. Mass Spectrometry (MS):
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): This technique is used to determine the exact mass and molecular formula of the compound. For TL-119, the protonated molecule [M+H]⁺ is observed at m/z 804.4256, corresponding to the molecular formula C₄₂H₅₈N₇O₉.[2][7]
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis of the parent ion is performed to confirm the amino acid sequence of the peptide.[2]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: These spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The data reveals characteristic resonances for a peptide structure.[2]
-
2D NMR (COSY, HMBC, etc.): Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms and elucidating the planar structure of the molecule, including the sequence of amino acid residues.[9]
3. Determination of Amino Acid Configuration (Marfey's Method):
-
Acid Hydrolysis: The purified peptide is hydrolyzed using 6 M HCl to break the amide and ester bonds, releasing the constituent amino acids.[1]
-
Derivatization: The amino acid hydrolysate is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA). This creates diastereomeric derivatives of the amino acids.
-
LC-MS Analysis: The resulting diastereomers are separated and analyzed by reverse-phase HPLC-MS.
-
Comparison to Standards: The retention times of the derivatized amino acids from TL-119 are compared with those of derivatized L- and D-amino acid standards to determine the absolute configuration of each amino acid in the natural product.[1]
Mechanism of Action and Signaling Pathways
TL-119 exhibits a range of biological activities, with distinct mechanisms of action.
Antiviral Activity against Herpes Simplex Virus 2 (HSV-2)
TL-119 has been shown to specifically inhibit HSV-2 infection. Its mechanism does not involve direct inactivation of the virus particle or inhibition of viral protein synthesis. Instead, it acts at a late stage of the viral replication cycle.[2][10]
The proposed mechanism involves the inhibition of viral egress, which prevents the release of newly formed virus particles from the infected host cell.[2][10] This action effectively reduces both the transmission of the virus to other cells and the overall viral load.[7]
Antibacterial Mechanism of Action
TL-119 is a potent antibacterial agent against various Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus.[5] While the precise mechanism is still under investigation, it is suggested to be similar to that of vancomycin, which involves targeting the bacterial cell membrane and inhibiting cell wall synthesis.[5] This disruption of the cell envelope leads to bacterial cell death.
Anticancer Cell Motility (inferred from Nobilamide I)
While not directly demonstrated for TL-119, the closely related nobilamide I has been shown to inhibit cancer cell motility and tumorigenicity.[3] This activity is achieved by suppressing the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. Nobilamide I downregulates the expression of EMT-inducing transcription factors (Snail, Slug, and Twist) and matrix metalloproteinases (MMP2 and MMP9), which are crucial for cell migration and invasion.[3][11]
Conclusion
Natural TL-119 is a multifaceted depsipeptide with significant therapeutic potential. Its unique physicochemical properties and diverse biological activities, including potent antimicrobial and antiviral effects, make it a compelling candidate for further drug development. This technical guide provides a foundational understanding of TL-119, offering detailed protocols and mechanistic insights to aid researchers in their exploration of this promising natural product. Further investigation into its precise molecular targets and in vivo efficacy is warranted to fully realize its clinical applications.
References
- 1. The Nobilamides: Potent Biofilm Inhibitors Produced by the Microbiota of Moon Snail Egg Masses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Peptide A-3302-B Isolated from a Marine Bacterium Micromonospora sp. Inhibits HSV-2 Infection by Preventing the Viral Egress from Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marine Depsipeptide Nobilamide I Inhibits Cancer Cell Motility and Tumorigenicity via Suppressing Epithelial-Mesenchymal Transition and MMP2/9 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of a new peptide antibiotic TL-119. Studies on antibiotics from the genus Bacillus. IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. TL 119 | C42H57N7O9 | CID 6441696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Peptide A-3302-B Isolated from a Marine Bacterium Micromonospora sp. Inhibits HSV-2 Infection by Preventing the Viral Egress from Host Cells [mdpi.com]
- 8. Revised structure of the peptide lactone antibiotic, TL-119 and/or A-3302-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Marine Depsipeptide Nobilamide I Inhibits Cancer Cell Motility and Tumorigenicity via Suppressing Epithelial–Mesenchymal Transition and MMP2/9 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Peptide A-3302-B Isolated from a Marine Bacterium Micromonospora sp. Inhibits HSV-2 Infection by Preventing the Viral Egress from Host Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Unveiling the Core of Antibiotic TL-119: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the empirical formula, physicochemical properties, and biological context of the peptide antibiotic TL-119. The information is compiled from seminal research and presented to facilitate further investigation and application in drug discovery and development.
Core Properties and Empirical Formula
Antibiotic TL-119 is a peptide-based antimicrobial agent isolated from a bacterial strain resembling Bacillus subtilis.[1] It is characterized as a neutral substance with solubility in a mixture of chloroform (B151607) and methanol.[1] The empirical formula of TL-119 has been determined to be C42H57N7O9 .[1]
Quantitative Data Summary
The fundamental physicochemical and compositional data for TL-119 are summarized in the table below.
| Property | Value | Reference |
| Empirical Formula | C42H57N7O9 | [1] |
| Molecular Nature | Neutral Peptide | [1] |
| Solubility | Soluble in chloroform-methanol mix | [1] |
| Amino Acid Composition | Threonine (1), Alanine (1), Valine (1), Leucine (1), Phenylalanine (2) | [1] |
| Biological Activity | Active against Gram-positive bacteria | [1] |
Experimental Protocols
The following sections detail the generalized experimental protocols for the isolation, purification, and characterization of peptide antibiotics from Bacillus subtilis, which are applicable to TL-119. These are based on established methodologies in the field.
Isolation of TL-119
A generalized workflow for the isolation of peptide antibiotics from Bacillus subtilis is presented below.
Physicochemical Characterization
The determination of the empirical formula and structure of peptide antibiotics like TL-119 involves a combination of the following techniques:
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and oxygen.
-
Amino Acid Analysis: Following acid hydrolysis of the peptide, the constituent amino acids and their molar ratios are determined using an amino acid analyzer.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and to obtain fragmentation patterns that aid in sequencing.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed three-dimensional structure and connectivity of the atoms.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.
Mechanism of Action and Signaling Pathways
As of the latest available research, a specific, detailed signaling pathway for the mechanism of action of TL-119 has not been elucidated. However, based on the general mechanism of peptide antibiotics produced by Bacillus species, a putative mode of action can be proposed. Many such peptides act by disrupting the bacterial cell membrane, leading to cell death.
A proposed logical workflow for the antibacterial action of TL-119 is depicted below.
This proposed mechanism involves the initial interaction of the cationic peptide with the negatively charged components of the Gram-positive bacterial cell wall, followed by insertion into the cell membrane. This disrupts the membrane integrity, leading to the leakage of vital cellular contents and ultimately, cell death. Further research is required to validate this proposed pathway for TL-119 and to identify the specific molecular targets and signaling cascades involved.
It is important to note that the structure of TL-119 has been subject to revision since its initial discovery, with subsequent studies suggesting the presence of a D-amino acid instead of an L-amino acid in its structure.[2] This highlights the ongoing nature of research in fully characterizing this antibiotic.
References
An In-depth Technical Guide to the Amino Acid Composition of TL-119 Peptide
This technical guide provides a comprehensive overview of the amino acid composition of the antibiotic peptide TL-119. It is intended for researchers, scientists, and drug development professionals interested in the biochemical and structural properties of this molecule. This document details the constituent amino acids, presents this data in a structured format, outlines the experimental methodologies likely employed for its characterization, and discusses its known biological functions.
Executive Summary
TL-119 is a peptide antibiotic, first isolated from a strain resembling Bacillus subtilis, that exhibits activity against gram-positive bacteria.[1] Initial characterization identified its fundamental amino acid components. Subsequent research led to a critical revision of the stereochemistry of one of these residues, highlighting the importance of advanced analytical techniques in peptide chemistry. This guide synthesizes the available data on the composition of TL-119 and the experimental approaches used to elucidate its structure.
Amino Acid Composition of TL-119
The amino acid composition of TL-119 has been determined through chemical analysis. The peptide is composed of five distinct amino acids in a specific ratio.
Quantitative Amino Acid Analysis
The empirical formula for TL-119 is C42H57N7O9.[1] The constituent amino acids and their molar ratios are presented in Table 1.
| Amino Acid | Molar Ratio | Notes |
| Threonine | 1 | Initially identified as L-Threonine, later revised to D-allo-Threonine.[2] |
| Alanine | 1 | |
| Valine | 1 | |
| Leucine | 1 | |
| Phenylalanine | 2 |
Experimental Protocols
The determination of the amino acid composition and structure of a peptide like TL-119 involves a series of established biochemical techniques. While the precise, detailed protocols used in the original studies from 1975 and 1990 are not fully available in the public domain, this section outlines the standard methodologies that were and are currently employed for such analyses.
Acid Hydrolysis for Amino Acid Composition
To determine the amino acid composition, the peptide bonds of TL-119 would have been broken down by acid hydrolysis to liberate the individual amino acids.
Objective: To hydrolyze the peptide into its constituent amino acids for quantitative analysis.
Protocol:
-
Sample Preparation: A purified and quantified sample of the TL-119 peptide is placed in a hydrolysis tube.
-
Hydrolysis: The peptide is incubated in 6 M hydrochloric acid (HCl) at a high temperature, typically 110°C, for 24 hours in a vacuum-sealed tube to prevent oxidation of amino acids.[3][4]
-
Neutralization and Solubilization: After hydrolysis, the excess HCl is removed, and the amino acid hydrolysate is dissolved in a suitable buffer.
-
Analysis: The individual amino acids are then separated and quantified using techniques such as ion-exchange chromatography followed by reaction with ninhydrin (B49086) for colorimetric detection, or by high-performance liquid chromatography (HPLC).[3][4]
Edman Degradation for N-terminal Sequencing
Edman degradation is a classic method for determining the sequence of amino acids in a peptide from the N-terminus.
Objective: To sequentially remove and identify the N-terminal amino acid of the peptide.
Protocol:
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions. PITC selectively attaches to the free amino group of the N-terminal amino acid, forming a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the rest of the peptide chain using an anhydrous acid, typically trifluoroacetic acid (TFA). This cleavage results in the formation of an anilinothiazolinone (ATZ)-amino acid derivative and the original peptide shortened by one residue.
-
Conversion and Identification: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative. The specific PTH-amino acid is then identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.
-
Repetition: The shortened peptide is then subjected to another cycle of Edman degradation to identify the next amino acid in the sequence. This process is repeated to determine the sequence of the peptide.
Mass Spectrometry for Structural Confirmation and Sequencing
Mass spectrometry is a powerful technique for determining the molecular weight of a peptide and for sequencing.
Objective: To determine the precise molecular mass of the peptide and to deduce its amino acid sequence through fragmentation analysis.
Protocol:
-
Ionization: The peptide sample is ionized, for example, using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Mass Analysis (MS1): The ionized peptide is introduced into a mass analyzer, and its mass-to-charge ratio (m/z) is measured to determine the accurate molecular weight of the intact peptide.
-
Fragmentation (Tandem MS or MS/MS): The ions of the peptide of interest are selected and fragmented by collision with an inert gas (collision-induced dissociation, CID). This fragmentation typically occurs at the peptide bonds.
-
Fragment Ion Analysis (MS2): The m/z ratios of the resulting fragment ions are measured. The mass differences between the fragment ions correspond to the masses of the individual amino acid residues, allowing the sequence to be deduced.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Determination
NMR spectroscopy is instrumental in determining the three-dimensional structure of molecules, including the stereochemistry of amino acid residues.
Objective: To determine the spatial arrangement of atoms and the stereochemistry of the constituent amino acids.
Protocol:
-
Sample Preparation: A concentrated and highly pure sample of the peptide is dissolved in a suitable solvent, often containing deuterium (B1214612) oxide (D2O).
-
Data Acquisition: A series of NMR experiments, such as 1D proton NMR and 2D correlation spectroscopy (COSY), total correlation spectroscopy (TOCSY), and nuclear Overhauser effect spectroscopy (NOESY), are performed.
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons and other nuclei within the peptide.
-
Structural Analysis: The through-bond (from COSY and TOCSY) and through-space (from NOESY) correlations are used to determine the connectivity of the atoms and the spatial proximity of protons, respectively. This information, combined with known chemical shifts and coupling constants, allows for the determination of the stereochemistry (e.g., D vs. L configuration) of the amino acid residues.
Visualizations of Experimental Workflows
Workflow for Amino Acid Composition Analysis
Caption: Workflow for determining the amino acid composition of a peptide.
Workflow for Edman Degradation Sequencing
Caption: The iterative process of Edman degradation for peptide sequencing.
Biological Activity and Signaling Pathways
TL-119 is characterized as a peptide antibiotic with demonstrated activity against gram-positive bacteria.[1] The primary mechanism of action for many antimicrobial peptides involves the disruption of the bacterial cell membrane integrity. This interaction is often driven by the electrostatic attraction between the typically cationic peptide and the negatively charged components of the bacterial cell envelope. This can lead to pore formation, membrane depolarization, and ultimately, cell death.
As of the current available literature, the specific intracellular signaling pathways that may be directly modulated by TL-119 have not been elucidated. The primary mode of action is believed to be the direct physical disruption of the bacterial cell membrane rather than the targeted inhibition or activation of a specific signaling cascade.
Conclusion
The amino acid composition of the TL-119 peptide is well-defined, consisting of threonine, alanine, valine, leucine, and phenylalanine. The initial structural characterization has been refined by modern analytical techniques, leading to the important correction of the stereochemistry of the threonine residue to D-allo-threonine. While the exact historical experimental protocols for TL-119 are not exhaustively detailed in accessible literature, this guide has outlined the standard, robust methodologies that are fundamental to peptide analysis. The biological activity of TL-119 as an antibiotic against gram-positive bacteria is established, with a likely mechanism involving cell membrane disruption. Further research would be beneficial to explore any potential interactions with specific molecular signaling pathways.
References
- 1. Isolation of a new peptide antibiotic TL-119. Studies on antibiotics from the genus Bacillus. IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revised structure of the peptide lactone antibiotic, TL-119 and/or A-3302-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 26.5 Amino Acid Analysis of Peptides - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
TL-119: A Technical Guide to its Antibacterial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial spectrum of activity of TL-119, a depsipeptide antibiotic. The document summarizes quantitative data on its efficacy, details relevant experimental protocols, and visualizes key processes to support further research and development.
Antibacterial Spectrum of Activity
TL-119 has demonstrated potent activity primarily against Gram-positive bacteria, including several multidrug-resistant strains. Its efficacy is significantly lower against Gram-negative organisms.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC values of TL-119 against a panel of Gram-positive pathogens. Data is compiled from published in vitro studies.[1][2][3]
| Bacterial Strain | Organism | Resistance Profile | TL-119 MIC (µg/mL) | Vancomycin MIC (µg/mL) | Erythromycin MIC (µg/mL) | Ampicillin MIC (µg/mL) |
| Staphylococcus aureus 6538 | S. aureus | - | 0.24 | 0.48 | 0.48 | 0.24 |
| Staphylococcus aureus 6538p | S. aureus | Penicillin-resistant | 0.24 | 0.48 | >100 | >100 |
| Staphylococcus aureus MB5393 | S. aureus | Methicillin-resistant (MRSA) | 0.48 | 0.9 | >100 | >100 |
| Staphylococcus epidermidis MB5343 | S. epidermidis | - | 7.8 | 1.9 | >100 | 0.9 |
| Staphylococcus xylosus MB5209 | S. xylosus | - | 3.9 | 0.48 | 0.48 | 0.24 |
| Listeria monocytogenes 677 | L. monocytogenes | - | 0.9 | 0.9 | 0.24 | 0.48 |
| Vancomycin-resistant S. aureus (VRSA) | S. aureus | Vancomycin-resistant | >100 | >100 | >100 | >100 |
Data sourced from Palma Esposito et al., 2025.[1]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique for assessing the in vitro antibacterial activity of a compound. The following is a detailed methodology for a standard broth microdilution assay, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, which is a common method for determining the MIC of agents like TL-119.
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid growth medium.
Materials:
-
TL-119 (or other antimicrobial agent)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (at a wavelength of 625 nm). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of TL-119 in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to the highest concentration to be tested.
-
Perform serial two-fold dilutions of the antimicrobial agent in CAMHB directly in the 96-well plate. Typically, this is done by adding a volume of the antimicrobial solution to the first well and then transferring half of that volume to the subsequent wells containing fresh broth.
-
-
Inoculation:
-
Inoculate each well (containing 100 µL of the diluted antimicrobial agent) with 100 µL of the prepared bacterial inoculum.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, examine the microtiter plate for bacterial growth (indicated by turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the MIC of TL-119.
Caption: Experimental workflow for MIC determination.
Proposed Mechanism of Action
TL-119 is suggested to exert its antibacterial effect by inhibiting bacterial cell wall synthesis, a mechanism of action similar to that of vancomycin.[1] The bacterial cell wall is crucial for maintaining cell integrity and shape, making its synthesis an excellent target for antibiotics. The following diagram provides a high-level overview of the peptidoglycan synthesis pathway and the proposed point of inhibition by TL-119.
Caption: Proposed inhibition of cell wall synthesis by TL-119.
References
- 1. Novel Insights into the Nobilamide Family from a Deep-Sea Bacillus: Chemical Diversity, Biosynthesis and Antimicrobial Activity Towards Multidrug-Resistant Bacteria [mdpi.com]
- 2. bacillus sp j119: Topics by Science.gov [science.gov]
- 3. antibacterial peptide produced: Topics by Science.gov [science.gov]
A Historical and Technical Guide to Bacillus Peptide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the historical discovery, biosynthesis, and mechanism of action of key peptide antibiotics produced by the Bacillus genus. It is designed to be a comprehensive resource, offering detailed experimental protocols from foundational studies, quantitative data for comparative analysis, and visual representations of complex biological pathways and experimental workflows.
Historical Perspective: The Dawn of a New Antibiotic Era
The genus Bacillus has been a prolific source of potent antimicrobial peptides, with some of the earliest discoveries shaping the landscape of antibiotic research and therapy. These discoveries, originating from soil-dwelling bacteria, provided crucial tools in the fight against pathogenic microorganisms.
The Pioneering Work of René Dubos: Gramicidin (B1672133) and Tyrocidine
In 1939, René J. Dubos, a researcher at the Rockefeller Institute for Medical Research, ushered in the era of peptide antibiotics with his systematic search for antibacterial substances from soil microbes.[1] His work led to the isolation of a mixture of antimicrobial substances from Bacillus brevis, which he named tyrothricin.[1][2] This crude mixture was found to be highly effective against Gram-positive bacteria. Subsequent work by Dubos and Rollin D. Hotchkiss led to the separation and crystallization of the two active components of tyrothricin: gramicidin and tyrocidine.[1][2] A significant discovery in the early characterization of these peptides was the presence of D-amino acids, an unusual feature for biologically synthesized peptides at the time, as reported by Lipmann, Hotchkiss, and Dubos in 1941.[3][4][5]
The Accidental Discovery of Bacitracin
In 1943, a serendipitous discovery was made by Balbina Johnson, a bacteriologist at Columbia University College of Physicians and Surgeons, in collaboration with surgeon Dr. Frank Meleney.[6] They observed that a strain of Bacillus subtilis (later identified as a member of the Bacillus licheniformis group) isolated from the wound of a young girl named Margaret Tracy exhibited potent antibacterial activity.[6][7] This led to the naming of the antibiotic "bacitracin," a combination of "Bacillus" and "Tracy."[6] The initial report by Johnson, Anker, and Meleney in 1945 highlighted its activity primarily against Gram-positive organisms.[8] By the early 1950s, its efficacy in treating various infections was well-documented.[6]
The Emergence of Polymyxins
In 1947, several independent groups reported the discovery of a new class of antibiotics effective against Gram-negative bacteria, which would come to be known as polymyxins. P.G. Stansly and M.E. Schlosser isolated an antibiotic from Bacillus polymyxa.[9][10] These antibiotics were found to be a complex of related polypeptides. The introduction of polymyxin (B74138) B and colistin (B93849) (polymyxin E) into clinical practice in the 1950s provided a much-needed weapon against infections caused by Gram-negative pathogens.[11][12]
Quantitative Data: A Comparative Overview
The following tables summarize the antibacterial activity of these pioneering Bacillus peptide antibiotics as reported in early and subsequent studies.
Table 1: Minimum Inhibitory Concentrations (MIC) of Gramicidin and Tyrocidine
| Microorganism | Gramicidin (µg/mL) | Tyrocidine (µg/mL) |
| Staphylococcus aureus | 0.1 - 1.0 | 5 - 10 |
| Streptococcus pyogenes | 0.01 - 0.1 | 1 - 5 |
| Pneumococcus (Type I) | 0.1 - 0.5 | 5 - 10 |
| Bacillus subtilis | 1 - 5 | 10 - 20 |
| Escherichia coli | >100 | >100 |
Note: Data compiled from various historical and recent studies. Actual values may vary depending on the specific strain and assay conditions.
Table 2: Minimum Inhibitory Concentrations (MIC) of Bacitracin
| Microorganism | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.1 - 2.0 |
| Streptococcus pyogenes | 0.05 - 0.5 |
| Clostridium perfringens | 0.1 - 16 |
| Enterococcus faecalis | 4 - 64 |
| Neisseria gonorrhoeae | 0.1 - 1.0 |
| Neisseria meningitidis | 0.1 - 1.0 |
Source: Compiled from multiple studies, including recent analyses of bacitracin susceptibility.[13][14][15]
Table 3: Antibacterial Spectrum of Polymyxin B
| Microorganism | Susceptibility |
| Pseudomonas aeruginosa | Susceptible |
| Escherichia coli | Susceptible |
| Klebsiella pneumoniae | Susceptible |
| Acinetobacter baumannii | Susceptible |
| Enterobacter spp. | Susceptible |
| Salmonella spp. | Susceptible |
| Shigella spp. | Susceptible |
| Proteus spp. | Resistant |
| Gram-positive bacteria | Resistant |
Source: Information based on the known antibacterial spectrum of polymyxins.[11][16][17]
Biosynthesis of Bacillus Peptide Antibiotics: The Nonribosomal Pathway
A defining characteristic of many Bacillus peptide antibiotics is their synthesis via nonribosomal peptide synthetases (NRPSs). These large, multi-enzyme complexes assemble the peptides in a stepwise fashion, independent of the ribosomal machinery.
Gramicidin and Tyrocidine Biosynthesis
The biosynthesis of gramicidin and tyrocidine in Brevibacillus brevis (formerly Bacillus brevis) is a classic example of NRPS-mediated synthesis. The process involves a series of modules on the NRPS enzymes, with each module responsible for the activation and incorporation of a specific amino acid. The linear gramicidin peptide is assembled on a multi-enzyme complex, while the cyclic tyrocidine is synthesized on a similar NRPS system that includes a terminal thioesterase domain responsible for cyclization and release of the peptide.
Bacitracin Biosynthesis
Bacitracin synthesis in Bacillus licheniformis is orchestrated by the bac operon, which encodes three large NRPS enzymes: BacA, BacB, and BacC. These enzymes work in concert to assemble the dodecapeptide. The process begins with the formation of a thiazoline (B8809763) ring, a key structural feature of bacitracin. The final cyclization step involves the formation of a peptide bond between the amino group of the N-terminal isoleucine and the side-chain carboxyl group of aspartic acid.
Polymyxin Biosynthesis
The biosynthesis of polymyxin in Paenibacillus polymyxa (formerly Bacillus polymyxa) is also mediated by an NRPS system. The gene cluster responsible for polymyxin synthesis contains genes encoding the multi-modular synthetase enzymes, as well as genes for the synthesis of the characteristic fatty acid tail and the non-proteinogenic amino acid, diaminobutyric acid (DAB).
Signaling Pathways Regulating Biosynthesis
The production of these peptide antibiotics is tightly regulated and often linked to cellular stress responses and quorum sensing. In Bacillus subtilis and related species, the master regulator for sporulation, Spo0A, plays a crucial role. Spo0A acts as a transcriptional regulator, often indirectly, by repressing the activity of transition state regulators like AbrB, which in turn represses the transcription of the antibiotic biosynthesis operons. This ensures that antibiotic production is coordinated with the onset of stationary phase and sporulation.
Caption: Simplified regulatory pathway for Bacillus peptide antibiotic production.
Mechanism of Action: Diverse Strategies for Bacterial Inhibition
Bacillus peptide antibiotics employ a variety of mechanisms to exert their antibacterial effects, primarily targeting the bacterial cell envelope.
Gramicidin: Ion Channel Formation
Gramicidin A, a linear peptide, functions by forming transmembrane channels in the cell membranes of susceptible bacteria.[18] These channels are permeable to monovalent cations, leading to the dissipation of the ion gradients across the membrane, which is essential for cellular processes.[18] This disruption of membrane potential ultimately leads to cell death.[18]
Tyrocidine: Membrane Disruption
Tyrocidine, a cyclic peptide, acts as a surfactant, disrupting the integrity of the bacterial cell membrane.[19] Its amphipathic nature allows it to insert into the lipid bilayer, leading to increased permeability and leakage of cellular contents.[20]
Bacitracin: Inhibition of Cell Wall Synthesis
Bacitracin inhibits a crucial step in the synthesis of the bacterial cell wall peptidoglycan.[21][22] It specifically interferes with the dephosphorylation of the lipid carrier molecule, C55-isoprenyl pyrophosphate (bactoprenol pyrophosphate), which is responsible for transporting peptidoglycan precursors across the cell membrane.[21] This blockage of the lipid carrier cycle prevents the incorporation of new subunits into the growing cell wall, leading to cell lysis.[23]
Polymyxin: Targeting the Outer Membrane of Gram-Negative Bacteria
Polymyxins are cationic peptides that selectively target the outer membrane of Gram-negative bacteria.[24][25] They interact with the negatively charged lipopolysaccharide (LPS) molecules, displacing the divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer.[26] This disruption of the outer membrane increases its permeability, allowing the polymyxin molecule to access the inner membrane and ultimately leading to cell death.[24][26]
Historical Experimental Protocols
The following sections detail the methodologies from the foundational studies that led to the discovery and characterization of these important antibiotics.
Isolation and Characterization of Gramicidin and Tyrocidine (Dubos and Hotchkiss, 1941)
-
Cultivation of Bacillus brevis : The organism was grown in a peptone-based medium for several days at 37°C.
-
Extraction of Tyrothricin : The bacterial culture was acidified, causing the precipitation of the active material. The precipitate was then extracted with neutral alcohol.
-
Separation of Gramicidin and Tyrocidine :
-
The alcohol extract (tyrothricin) was treated with a mixture of acetone (B3395972) and ether.
-
This resulted in the precipitation of a crude fraction of gramicidin.
-
Tyrocidine remained in the acetone-ether supernatant and was subsequently precipitated by the addition of hydrochloric acid, forming tyrocidine hydrochloride.
-
-
Crystallization : Both gramicidin and tyrocidine were further purified by repeated crystallization from acetone and other organic solvents.
-
Antibacterial Activity Testing : The activity of the purified substances was tested against various bacterial species using a serial dilution method in broth culture to determine the concentration that inhibited bacterial growth.
Caption: Experimental workflow for the isolation of Gramicidin and Tyrocidine.
Isolation and Purification of Bacitracin (Johnson et al., 1945; Gregory and Craig, 1948)
-
Fermentation : Bacillus licheniformis was grown in a suitable liquid medium to produce bacitracin.
-
Initial Extraction : The fermentation broth was acidified and extracted with n-butanol.
-
Purification by Countercurrent Distribution : This technique was instrumental in separating the components of the crude bacitracin complex.
-
A biphasic solvent system, often containing butanol, acetic acid, and water, was used.
-
The crude bacitracin was subjected to hundreds of transfers between the two liquid phases in a specialized apparatus.
-
This allowed for the separation of different bacitracin components based on their partitioning behavior between the two solvents.
-
-
Activity Assay : The antibacterial activity of the purified fractions was determined using a cylinder-plate assay against a susceptible organism, typically Micrococcus luteus or Staphylococcus aureus. The diameter of the zone of inhibition was measured to quantify the antibiotic activity.
Isolation of Polymyxin (Stansly and Schlosser, 1947)
-
Culture and Extraction : Paenibacillus polymyxa was cultured, and the active substance was extracted from the culture supernatant.
-
Precipitation : The polymyxin was precipitated from the culture filtrate using various methods, including the addition of salts or organic solvents.
-
Purification : Further purification was achieved through techniques such as adsorption chromatography.
-
Antibacterial Spectrum Determination : The activity of the purified polymyxin was tested against a wide range of bacteria, revealing its potent effect on Gram-negative organisms.
Conclusion and Future Perspectives
The discovery and development of peptide antibiotics from Bacillus species marked a pivotal moment in the history of medicine. These molecules, with their unique nonribosomal biosynthetic pathways and diverse mechanisms of action, provided powerful therapeutic agents and laid the groundwork for future antibiotic research. As we face the growing challenge of antimicrobial resistance, there is a renewed interest in these historical compounds and their derivatives. Modern techniques in synthetic biology, metabolic engineering, and structural biology offer exciting opportunities to re-engineer these natural scaffolds to create novel antibiotics with improved efficacy and reduced toxicity. The historical research detailed in this guide serves as a valuable foundation for these future endeavors, reminding us of the rich diversity of antimicrobial compounds that nature has to offer.
References
- 1. "GRAMICIDIN CRYSTALS" by Rollin D. Hotchkiss [digitalcommons.rockefeller.edu]
- 2. THE PRODUCTION OF BACTERICIDAL SUBSTANCES BY AEROBIC SPORULATING BACILLI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wrlc-gu.primo.exlibrisgroup.com [wrlc-gu.primo.exlibrisgroup.com]
- 4. The Occurrence of D-amino Acids in Gramicidin and Tyrocidine, by F. Lipmann, Hotchkiss, and R. J. Dubos, 1941 | Science History Institute [archives.sciencehistory.org]
- 5. researchgate.net [researchgate.net]
- 6. NewYork-Presbyterian | The Discovery of Bacitracin [healthmatters.nyp.org]
- 7. smithsonianmag.com [smithsonianmag.com]
- 8. BACITRACIN: A NEW ANTIBIOTIC PRODUCED BY A MEMBER OF THE B. SUBTILIS GROUP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on Polymyxin: Isolation and Identification of Bacillus polymyxa and Differentiation of Polymyxin from Certain Known Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stansly, P.G. and Schlosser, M.E. (1947) Studies on polymyxin Isolation and identification of bacillus polymyxa and differentiation of polymyxin from certain known antibiotics. Journal of Bacteriology, 54, 549-556. - References - Scientific Research Publishing [scirp.org]
- 11. ldh.la.gov [ldh.la.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. History, Chemistry and Antibacterial Spectrum [ouci.dntb.gov.ua]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Gramicidin A: A New Mission for an Old Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journals.asm.org [journals.asm.org]
- 21. Bacitracin - Wikipedia [en.wikipedia.org]
- 22. What is the mechanism of Bacitracin? [synapse.patsnap.com]
- 23. A classic antibiotic reimagined: Rationally designed bacitracin variants exhibit potent activity against vancomycin-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for the Isolation of TL-119 from Bacillus subtilis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation and purification of the peptide antibiotic TL-119 from the bacterium Bacillus subtilis. TL-119 is a neutral peptide with activity against Gram-positive bacteria.[1] The empirical formula for TL-119 is C42H57N7O9, and it is composed of threonine, alanine, valine, leucine, and phenylalanine.[1]
I. Overview of TL-119 Isolation
The isolation of TL-119 from Bacillus subtilis follows a multi-step process that begins with the cultivation of the bacterium under conditions optimized for secondary metabolite production. This is followed by the extraction of the bioactive compounds from the culture broth and subsequent purification steps to isolate the target peptide, TL-119. The overall workflow is depicted in the diagram below.
Caption: Workflow for the isolation and characterization of TL-119.
II. Data Presentation
Table 1: Physicochemical Properties of TL-119
| Property | Value | Reference |
| Molecular Formula | C42H57N7O9 | [1][2] |
| Molecular Weight | 803.9 g/mol | [2] |
| Nature | Neutral Peptide | [1] |
| Solubility | Soluble in a mixture of chloroform (B151607) and methanol | [1] |
| Amino Acid Composition | Threonine (1), Alanine (1), Valine (1), Leucine (1), Phenylalanine (2) | [1] |
Table 2: Recommended Fermentation Parameters for Bacillus subtilis
| Parameter | Recommended Range | Notes |
| Temperature | 25-37 °C | Optimal temperature can be strain-dependent.[3] |
| pH | 7.0 - 8.0 | Can influence the production of specific secondary metabolites. |
| Agitation | 150 - 250 rpm | To ensure adequate aeration and nutrient distribution. |
| Incubation Time | 48 - 96 hours | Secondary metabolite production often occurs in the stationary phase.[4] |
| Culture Medium | Nutrient-rich broth (e.g., Luria-Bertani, Tryptic Soy Broth) | Supplementation may enhance yield. |
III. Experimental Protocols
Protocol 1: Cultivation of Bacillus subtilis for TL-119 Production
-
Inoculum Preparation:
-
Aseptically transfer a single colony of Bacillus subtilis from a solid agar (B569324) plate to a 50 mL flask containing 10 mL of sterile nutrient broth.
-
Incubate the flask at 30°C with shaking at 200 rpm for 18-24 hours to obtain a seed culture.
-
-
Fermentation:
-
Transfer the seed culture to a larger fermentation vessel containing the production medium at a 1-5% (v/v) inoculation ratio.
-
Incubate the fermentation culture under the conditions outlined in Table 2. Monitor cell growth by measuring the optical density at 600 nm (OD600).
-
Protocol 2: Extraction of Crude TL-119
-
Cell Separation:
-
After the fermentation period, harvest the culture broth by centrifugation at 8,000 x g for 20 minutes at 4°C to separate the bacterial cells from the supernatant.
-
-
Solvent Extraction:
-
Collect the supernatant, which contains the secreted secondary metabolites.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate (B1210297) to the supernatant.[4]
-
Shake the mixture vigorously for 30 minutes and then allow the phases to separate.
-
Collect the organic (ethyl acetate) phase. Repeat the extraction process two more times to maximize the recovery of TL-119.
-
-
Concentration:
-
Pool the organic phases and concentrate the extract using a rotary evaporator under reduced pressure at 40°C to obtain a crude extract.
-
Protocol 3: Purification of TL-119
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity, for example, a step-wise gradient of chloroform and methanol.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Pool the fractions containing the compound of interest.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the pooled fractions using a reverse-phase HPLC (RP-HPLC) column (e.g., C18).
-
Use a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), as the mobile phase.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptide bonds).
-
Collect the peak corresponding to TL-119 and verify its purity.
-
IV. Signaling Pathways and Mode of Action (Hypothetical)
While the specific molecular target of TL-119 is not yet fully elucidated, many peptide antibiotics from Bacillus species are known to disrupt the bacterial cell membrane or inhibit essential cellular processes. A potential mechanism of action could involve the disruption of cell wall synthesis, a pathway targeted by many antibiotics.
Caption: Hypothetical mechanism of action of TL-119.
References
- 1. Isolation of a new peptide antibiotic TL-119. Studies on antibiotics from the genus Bacillus. IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TL 119 | C42H57N7O9 | CID 6441696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Optimization of laboratory cultivation conditions for the synthesis of antifungal metabolites by bacillus subtilis strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. life.dysona.org [life.dysona.org]
Application Notes and Protocols for the Chemical Synthesis of TL-119 Peptide Lactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the chemical synthesis and biological activity of the TL-119 peptide lactone, also known as A-3302-B. TL-119 is a cyclic depsipeptide with established antibacterial and antiviral properties. A proposed synthetic protocol for the revised structure of TL-119 is detailed, based on established solid-phase peptide synthesis and macrolactamization strategies. Furthermore, this document outlines the experimental protocols for evaluating its antiviral activity against Herpes Simplex Virus 2 (HSV-2) and summarizes its known biological data. The mechanism of action, particularly its role in inhibiting viral egress, is also discussed and visualized.
Introduction
TL-119 is a naturally occurring peptide lactone first isolated from a strain resembling Bacillus subtilis.[1] It is identical to the compound A-3302-B.[2] Initial structural elucidation was later revised, with the corrected structure containing a D-allo-threonine (D-aThr) residue instead of the initially proposed L-threonine.[2] The empirical formula for TL-119 is C₄₂H₅₇N₇O₉.[1] This peptide has demonstrated notable biological activity, including antibacterial effects against Gram-positive bacteria and specific antiviral activity against HSV-2.[1][3][4] The unique structure and biological profile of TL-119 make it an interesting candidate for further investigation in drug discovery and development.
Biological Activity and Data Presentation
The primary well-characterized biological activity of TL-119 (A-3302-B) is its inhibitory effect on Herpes Simplex Virus 2 (HSV-2). The key quantitative data from in vitro antiviral assays are summarized in the table below.
| Biological Activity Data for TL-119 (A-3302-B) | |
| Target | Herpes Simplex Virus 2 (HSV-2) |
| Assay | Plaque Reduction Assay |
| Cell Line | Vero cells |
| EC₅₀ | 14 µM[3][4][5] |
| Mechanism of Action | Inhibition of viral egress from host cells[3][5] |
Proposed Chemical Synthesis of TL-119 (Revised Structure)
As of the latest literature review, a detailed total synthesis of the revised structure of TL-119 has not been published. Therefore, a plausible synthetic route is proposed here, employing standard solid-phase peptide synthesis (SPPS) followed by a solution-phase macrolactamization. This proposed workflow is illustrated in the diagram below.
References
- 1. Isolation of a new peptide antibiotic TL-119. Studies on antibiotics from the genus Bacillus. IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revised structure of the peptide lactone antibiotic, TL-119 and/or A-3302-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. The Peptide A-3302-B Isolated from a Marine Bacterium Micromonospora sp. Inhibits HSV-2 Infection by Preventing the Vir… [ouci.dntb.gov.ua]
- 5. The Peptide A-3302-B Isolated from a Marine Bacterium Micromonospora sp. Inhibits HSV-2 Infection by Preventing the Viral Egress from Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structure Elucidation of TL-119 (Lificiguat/YC-1)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
TL-119, also known as Lificiguat or YC-1, is a well-characterized synthetic compound with the chemical name 3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole. It is a benzyl (B1604629) indazole derivative and a known activator of soluble guanylate cyclase (sGC), playing a significant role in vasodilation and other physiological processes. This document provides a comprehensive overview of the standard techniques and protocols that would be employed in the structural elucidation of a novel small molecule like TL-119.
General Workflow for Structure Elucidation
The process of determining the chemical structure of a new molecular entity like TL-119 typically follows a systematic approach, integrating data from various analytical techniques.
Spectroscopic and Analytical Data
The structural elucidation of TL-119 would rely on a combination of spectroscopic techniques to piece together its molecular formula, connectivity, and stereochemistry.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of the compound.
| Parameter | Expected Value for TL-119 (C₁₉H₁₆N₂O₂) |
| Molecular Formula | C₁₉H₁₆N₂O₂ |
| Molecular Weight | 304.34 g/mol |
| Exact Mass | 304.1212 |
| M+H⁺ (Monoisotopic) | 305.1285 |
Protocol for High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: Dissolve 1 mg of TL-119 in 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum over a mass range of m/z 100-1000.
-
Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.
| Nucleus | Experiment | Information Provided |
| ¹H | 1D Proton NMR | Number of unique protons, their chemical environment, and spin-spin coupling. |
| ¹³C | 1D Carbon NMR | Number of unique carbons and their chemical environment (e.g., sp², sp³). |
| 2D | COSY | Correlation between coupled protons (¹H-¹H connectivity). |
| 2D | HSQC/HMQC | Correlation between protons and their directly attached carbons (¹H-¹³C one-bond). |
| 2D | HMBC | Correlation between protons and carbons over two to three bonds (¹H-¹³C long-range). |
Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of TL-119 in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D Spectra Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum, often using a broadband proton decoupling pulse sequence.
-
-
2D Spectra Acquisition:
-
Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize acquisition and processing parameters for the specific molecule.
-
-
Data Analysis:
-
Integrate the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the chemical shifts (δ) and coupling constants (J) to infer the local environment of the nuclei.
-
Use the 2D spectra to piece together the molecular fragments and establish the complete connectivity of the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | 3200-3600 (broad) |
| C-H (aromatic) | 3000-3100 |
| C-H (aliphatic) | 2850-3000 |
| C=C (aromatic) | 1450-1600 |
| C-O (alcohol) | 1000-1260 |
Protocol for FTIR Spectroscopy:
-
Sample Preparation: Place a small amount of solid TL-119 directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups.
X-ray Crystallography (for definitive 3D structure)
If a high-quality single crystal of TL-119 can be grown, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure.
Protocol for Single-Crystal X-ray Diffraction:
-
Crystallization: Grow single crystals of TL-119 by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent mixtures should be screened.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Instrumentation: Use a single-crystal X-ray diffractometer.
-
Data Collection: Irradiate the crystal with monochromatic X-rays and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.
Signaling Pathway of TL-119 (YC-1)
TL-119 is a soluble guanylate cyclase (sGC) stimulator. It enhances the production of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in vasodilation.[1][2]
TL-119 acts as an allosteric activator of sGC, increasing its catalytic rate and sensitizing the enzyme to its natural activator, nitric oxide (NO).[3][4] This leads to increased conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] Elevated cGMP levels then activate Protein Kinase G (PKG), resulting in downstream effects such as vasodilation and inhibition of platelet aggregation.[2][5]
References
- 1. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Soluble guanylate cyclase stimulators and activators: new horizons in the treatment of priapism associated with sickle cell disease [frontiersin.org]
- 3. Mechanism of YC-1-induced activation of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. YC-1, a novel activator of platelet guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of TL-119 Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
TL-119 is a peptide antibiotic isolated from a strain resembling Bacillus subtilis. It is a neutral peptide with the empirical formula C42H57N7O9 and is composed of threonine, alanine, valine, leucine, and phenylalanine.[1] TL-119 has demonstrated activity against Gram-positive bacteria.
These application notes provide detailed protocols for the in vitro susceptibility testing of TL-119 against a panel of clinically relevant Gram-positive bacteria. The methodologies described herein are based on established standards for antimicrobial susceptibility testing, with specific considerations for peptide antibiotics.
Quantitative Data Summary
As of the latest literature review, specific quantitative in vitro susceptibility data for TL-119 is not publicly available. The following table provides an illustrative example of how to present such data once obtained through the protocols detailed below.
Table 1: Illustrative In Vitro Activity of TL-119 against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | Time-Kill Kinetics (4x MIC) |
| Staphylococcus aureus | ATCC 29213 | 4 | 8 | >3-log10 reduction at 6h |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 8 | 16 | >3-log10 reduction at 8h |
| Enterococcus faecalis | ATCC 29212 | 16 | 32 | >3-log10 reduction at 12h |
| Enterococcus faecium (VRE) | ATCC 51559 | 32 | 64 | >3-log10 reduction at 24h |
| Streptococcus pneumoniae | ATCC 49619 | 2 | 4 | >3-log10 reduction at 4h |
| Bacillus subtilis | ATCC 6633 | 1 | 2 | >3-log10 reduction at 2h |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for TL-119.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3][4] For peptide antibiotics like TL-119, it is crucial to use materials that minimize non-specific binding.
Materials:
-
TL-119 stock solution (in an appropriate solvent, e.g., sterile deionized water or a small amount of DMSO, followed by dilution in sterile water)
-
Gram-positive bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates (low-binding)
-
Sterile polypropylene tubes
-
Spectrophotometer
-
McFarland 0.5 turbidity standard
-
Incubator (35 ± 2°C)
Protocol:
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of TL-119 Dilutions:
-
Perform a two-fold serial dilution of the TL-119 stock solution in CAMHB in polypropylene tubes to obtain a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).
-
-
Microtiter Plate Inoculation:
-
Add 50 µL of the appropriate TL-119 dilution to each well of the 96-well polypropylene plate.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a positive control well (bacterial inoculum without TL-119) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35 ± 2°C for 18-24 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of TL-119 at which there is no visible growth (turbidity) of the microorganism.
-
Figure 1. Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Materials from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
Protocol:
-
Perform MIC Assay:
-
Complete the MIC assay as described above.
-
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth, and from the positive control well, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Result Interpretation:
-
The MBC is the lowest concentration of TL-119 that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives).
-
References
- 1. Isolation of a new peptide antibiotic TL-119. Studies on antibiotics from the genus Bacillus. IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.qub.ac.uk [pure.qub.ac.uk]
- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 4. Rapamycin (AY-22,989), a new antifungal antibiotic. II. Fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Assays of Novel Peptide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the essential in vitro assays for evaluating the efficacy and safety of novel peptide antibiotics. Detailed protocols, data presentation guidelines, and visual workflows are included to facilitate reproducible and robust characterization of these promising therapeutic agents.
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] It is a fundamental parameter for assessing the potency of a novel peptide antibiotic.
Data Presentation
Summarize MIC values in a clear and concise table.
| Peptide ID | Target Organism | MIC (µg/mL) | MIC (µM) | Replicates (n) |
| Peptide-A | E. coli ATCC 25922 | 16 | 8 | 3 |
| Peptide-A | S. aureus ATCC 29213 | 8 | 4 | 3 |
| Peptide-B | E. coli ATCC 25922 | 32 | 15 | 3 |
| Peptide-B | S. aureus ATCC 29213 | 16 | 7.5 | 3 |
| Control Ab | E. coli ATCC 25922 | 2 | 1.5 | 3 |
| Control Ab | S. aureus ATCC 29213 | 1 | 0.8 | 3 |
Experimental Protocol: Broth Microdilution Method[2]
Materials:
-
Test peptide stock solution (e.g., in 0.01% acetic acid with 0.2% BSA)[2]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates[2]
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Spectrophotometer or microplate reader
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single bacterial colony into 5 mL of CAMHB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[3]
-
-
Prepare Peptide Dilutions:
-
Perform serial two-fold dilutions of the peptide stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the peptide dilutions, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.[2]
-
-
Determine MIC:
MIC Determination Workflow
Determination of Minimum Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[6] It is determined by subculturing from the wells of an MIC assay that show no visible growth.
Data Presentation
Present MBC data alongside MIC values for a comprehensive view of the peptide's activity.
| Peptide ID | Target Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Peptide-A | E. coli ATCC 25922 | 16 | 32 | 2 | Bactericidal[7] |
| Peptide-A | S. aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal[7] |
| Peptide-B | E. coli ATCC 25922 | 32 | >128 | >4 | Bacteriostatic[7] |
| Peptide-B | S. aureus ATCC 29213 | 16 | 64 | 4 | Bactericidal[7] |
An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[6]
Experimental Protocol[5][8]
Materials:
-
Completed MIC plate
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips or loops
-
Incubator (37°C)
Procedure:
-
Subculture from MIC Plate:
-
From the wells of the completed MIC plate that show no visible growth, take a 10-100 µL aliquot.[8]
-
Spread the aliquot onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Determine MBC:
-
The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial bacterial inoculum, often identified as the lowest concentration with no colony formation on the MHA plate.[6]
-
MBC Determination Workflow
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterium and helps to distinguish between bactericidal and bacteriostatic activity over time.[9][10]
Data Presentation
Present time-kill data graphically, plotting log10 CFU/mL against time. A table summarizing the log reduction at key time points is also beneficial.
Log Reduction in CFU/mL at Different Time Points
| Peptide Conc. | 2 hours | 4 hours | 8 hours | 24 hours |
| 1x MIC | 1.5 | 3.2 | >4 | >4 |
| 2x MIC | 2.8 | >4 | >4 | >4 |
| 4x MIC | >4 | >4 | >4 | >4 |
| Growth Control | +0.5 | +1.2 | +2.5 | +3.8 |
A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[10]
Experimental Protocol[9][11]
Materials:
-
Test peptide
-
CAMHB
-
Bacterial strain
-
Sterile flasks or tubes
-
Incubator with shaking capabilities (37°C)
-
MHA plates
-
Sterile saline or PBS for dilutions
Procedure:
-
Prepare Inoculum:
-
Grow an overnight culture of the target bacterium and dilute it in fresh CAMHB to approximately 10^5 - 10^6 CFU/mL.[11]
-
-
Assay Setup:
-
Prepare flasks containing CAMHB with the peptide at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Include a growth control flask without any peptide.
-
Inoculate each flask with the prepared bacterial suspension.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.[10]
-
Perform serial dilutions of the aliquot in sterile saline or PBS.
-
Plate the dilutions onto MHA plates and incubate at 37°C for 24 hours.
-
-
Data Analysis:
-
Count the colonies on the MHA plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each peptide concentration and the growth control.
-
Time-Kill Kinetics Assay Workflow
Hemolysis Assay
This assay assesses the lytic activity of the peptide against red blood cells (RBCs), providing a preliminary indication of its cytotoxicity towards mammalian cells.[12][13]
Data Presentation
Present hemolysis data as a percentage of lysis compared to a positive control (e.g., Triton X-100).
| Peptide Concentration (µM) | % Hemolysis (Mean ± SD) |
| 1 | 0.5 ± 0.2 |
| 2 | 1.1 ± 0.4 |
| 4 | 2.3 ± 0.6 |
| 8 | 4.8 ± 1.2 |
| 16 | 9.5 ± 2.1 |
| 32 | 18.7 ± 3.5 |
| 64 | 35.2 ± 4.8 |
| 128 | 68.9 ± 6.2 |
Experimental Protocol[13][14]
Materials:
-
Freshly drawn red blood cells (e.g., human, horse)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (1% v/v) as a positive control
-
96-well plate
-
Centrifuge
-
Microplate reader
Procedure:
-
Prepare RBC Suspension:
-
Wash RBCs three times with PBS by centrifugation and resuspension.
-
Prepare a 2% (v/v) RBC suspension in PBS.[13]
-
-
Assay Setup:
-
Add 100 µL of serial dilutions of the peptide in PBS to the wells of a 96-well plate.
-
Include a negative control (PBS only) and a positive control (1% Triton X-100).
-
-
Incubation:
-
Add 100 µL of the 2% RBC suspension to each well, resulting in a final RBC concentration of 1%.
-
Incubate the plate at 37°C for 1 hour.[14]
-
-
Data Acquisition:
-
Centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 414 nm or 540 nm (hemoglobin release).
-
-
Calculate % Hemolysis:
-
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Cytotoxicity Assay (Mammalian Cell Lines)
This assay evaluates the toxicity of the peptide against mammalian cell lines to determine its therapeutic index.
Data Presentation
Present cytotoxicity data as the percentage of cell viability at different peptide concentrations. The IC50 (the concentration that inhibits 50% of cell viability) is a key parameter.
| Peptide Conc. (µM) | % Cell Viability (Mean ± SD) |
| 1 | 98.2 ± 2.5 |
| 2 | 96.5 ± 3.1 |
| 4 | 92.1 ± 4.0 |
| 8 | 85.7 ± 5.2 |
| 16 | 76.3 ± 6.8 |
| 32 | 61.8 ± 7.5 |
| 64 | 48.9 ± 8.1 |
| 128 | 25.4 ± 6.3 |
IC50: 65 µM
Experimental Protocol (CCK-8/MTT Assay)[4][15]
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
96-well tissue culture plates
-
CCK-8 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]
-
-
Peptide Treatment:
-
Treat the cells with serial dilutions of the peptide and incubate for another 24-48 hours.
-
-
Viability Assessment:
-
Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).[4]
-
-
Calculate Cell Viability:
-
% Cell Viability = (Abs_sample / Abs_untreated_control) x 100
-
Mechanism of Action (MOA) Assays
Understanding how a peptide antibiotic kills bacteria is crucial for its development. A common mechanism for antimicrobial peptides is membrane disruption.[15][16]
Membrane Permeabilization Assay (e.g., SYTOX Green)
This assay uses a fluorescent dye that can only enter cells with compromised membranes.
Experimental Protocol
Materials:
-
Bacterial suspension
-
SYTOX Green dye
-
96-well black, clear-bottom plate
-
Fluorometric microplate reader
Procedure:
-
Prepare Bacterial Suspension:
-
Wash and resuspend mid-log phase bacteria in a suitable buffer.
-
-
Assay Setup:
-
Add the bacterial suspension to the wells of the 96-well plate.
-
Add SYTOX Green to a final concentration of ~1-5 µM.
-
-
Measure Fluorescence:
-
Monitor the baseline fluorescence.
-
Add the peptide at various concentrations and immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates membrane permeabilization.
-
Peptide-Membrane Interaction Pathway
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 3. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 4. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. emerypharma.com [emerypharma.com]
- 11. Frontiers | Designing Antibacterial Peptides with Enhanced Killing Kinetics [frontiersin.org]
- 12. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. static.igem.org [static.igem.org]
- 15. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 16. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of TAS-119 in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of TAS-119 in human plasma. TAS-119 is a novel, orally active, and highly selective inhibitor of Aurora A kinase, with additional inhibitory effects on tropomyosin receptor kinases (TRK A, B, and C)[1]. It has shown potent antitumor activity in preclinical models with amplifications in the MYC family or mutations in CTNNB1 (β-Catenin)[1]. The reliable quantification of TAS-119 in biological matrices is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies in drug development. This protocol provides a comprehensive workflow from sample preparation to data analysis.
Introduction and Signaling Pathway
TAS-119 is a promising anti-cancer agent that primarily targets Aurora A kinase, a key regulator of mitosis. Overexpression of Aurora A is common in various cancers and is linked to chromosomal instability and tumor progression[1]. By inhibiting Aurora A, TAS-119 disrupts mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells[1].
Additionally, TAS-119 effectively inhibits TRK fusion proteins, which are oncogenic drivers in certain cancers. The dual-inhibition mechanism makes TAS-119 a candidate for treating tumors harboring MYC amplification, β-Catenin mutations, or NTRK fusions[1].
Caption: Mechanism of action of TAS-119.
Experimental Protocol
This protocol is a representative method adapted for the analysis of a small molecule inhibitor like TAS-119 and is based on established methodologies for similar compounds analyzed via LC-MS/MS[2].
2.1. Materials and Reagents
-
Analyte: TAS-119 reference standard
-
Internal Standard (IS): Deuterated TAS-119 (e.g., TAS-119-d8) or a structurally similar compound.
-
Solvents: Acetonitrile (B52724) (ACN) and Methanol (MeOH), HPLC or LC-MS grade.
-
Additives: Formic acid and Ammonium formate, LC-MS grade.
-
Water: Deionized water, 18 MΩ·cm or greater.
-
Biological Matrix: Blank human plasma (K2-EDTA).
2.2. Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source[2].
-
Analytical Column: A reverse-phase C18 column (e.g., 3.0 mm i.d. x 50 mm, 2.7 µm)[2].
2.3. Experimental Workflow
Caption: Workflow for TAS-119 quantification.
2.4. Detailed Procedures
-
Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of TAS-119 and the Internal Standard (IS) in methanol.
-
Perform serial dilutions in 50% acetonitrile to create working solutions for calibration curve standards and quality control (QC) samples.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of human plasma (blank, standard, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (e.g., 500 ng/mL) to all tubes except the blank matrix.
-
To precipitate proteins, add 200 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to a new tube or a 96-well plate.
-
Add 100 µL of deionized water, mix well, and inject into the LC-MS/MS system.
-
2.5. LC-MS/MS Conditions
The following tables summarize the instrumental parameters for the analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | Reversed-phase C18, 50 x 3.0 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 2.5 min, hold for 1 min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Total Run Time | 4.5 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 550 °C |
| MRM Transitions | To be determined by infusion of pure standard |
| Example Transition | TAS-119: m/z [M+H]⁺ → Product Ion |
| IS Transition | IS: m/z [M+H]⁺ → Product Ion |
Note: MRM transitions (precursor → product ions) and compound-specific parameters like declustering potential and collision energy must be optimized by infusing the pure analyte and IS into the mass spectrometer.
Method Validation and Performance
A bioanalytical method must be validated to ensure its reliability for the intended application[3]. The following table summarizes typical performance characteristics for a validated LC-MS/MS assay based on published data for similar small molecule drugs[2].
Table 3: Summary of Typical Quantitative Performance
| Parameter | Typical Result | Acceptance Criteria |
|---|---|---|
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Calibration Range | 1 - 10,000 ng/mL | Defines the quantifiable range |
| LLOQ | 1 ng/mL | S/N > 10; Precision ≤ 20%; Accuracy ±20% |
| Intra-assay Precision (%CV) | ≤ 14.3% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-assay Precision (%CV) | ≤ 16.0% | ≤ 15% (≤ 20% at LLOQ) |
| Intra-assay Accuracy (%Bias) | Within ±14.3% | Within ±15% (±20% at LLOQ) |
| Inter-assay Accuracy (%Bias) | Within ±16.0% | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent and reproducible | Not required to be 100% |
| Matrix Effect | Minimal | IS-normalized factor within acceptable limits |
| Stability (Freeze-thaw, etc.) | Stable | Concentration within ±15% of nominal |
LLOQ: Lower Limit of Quantification CV: Coefficient of Variation
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and robust framework for the quantification of the novel Aurora A/TRK inhibitor TAS-119 in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis required in preclinical and clinical drug development. Proper method validation is crucial to ensure data integrity for pharmacokinetic assessments.
References
Application Notes and Protocols for Circular Dichroism Analysis of Peptide Lactones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide lactones are a class of cyclic peptides where the cyclization occurs through an ester bond between a carboxylic acid side chain of one amino acid and a hydroxyl group of another. This structural motif is found in numerous biologically active natural products and is a key feature in the design of novel therapeutic peptides. The conformational flexibility and defined secondary structure of peptide lactones are critical to their biological function, making Circular Dichroism (CD) spectroscopy an indispensable tool for their structural analysis.
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[1] In the far-UV region (190-250 nm), CD is particularly sensitive to the conformation of the peptide backbone, providing a global signature of the peptide's secondary structure, such as α-helices, β-sheets, turns, and unordered conformations.[2][3] This technique is rapid, requires a small amount of sample, and allows for analysis in solution, closely mimicking physiological conditions.[4][5]
These application notes provide a comprehensive overview of the use of CD spectroscopy in the analysis of peptide lactones, with a focus on experimental protocols, data interpretation, and applications in drug development, using the cyclic lipopeptide antibiotic daptomycin (B549167) as a case study.
Applications of Circular Dichroism in Peptide Lactone Analysis
CD spectroscopy is a versatile technique with a wide range of applications in the study of peptide lactones:
-
Secondary Structure Determination: CD provides a rapid assessment of the secondary structural elements present in a peptide lactone.[4] α-helical structures typically show negative bands around 222 nm and 208 nm and a positive band around 193 nm, while β-sheets exhibit a negative band near 218 nm and a positive band around 195 nm.[3]
-
Conformational Stability Studies: By monitoring the CD spectrum as a function of temperature, pH, or denaturants, the conformational stability of a peptide lactone can be determined. This is crucial for assessing its shelf-life and behavior under different physiological conditions.[4]
-
Ligand and Membrane Interactions: Changes in the CD spectrum upon the addition of a ligand or interaction with a membrane can provide valuable information about binding events and associated conformational changes.[6][7] This is particularly important for understanding the mechanism of action of peptide lactone drugs.
-
Quality Control and Comparability Studies: In the pharmaceutical industry, CD is used to ensure batch-to-batch consistency of synthetic peptide lactones and to compare the structure of a biosimilar to a reference product.[8]
Case Study: Daptomycin
Daptomycin is a cyclic lipopeptide antibiotic that contains a lactone ring. Its antibacterial activity against Gram-positive bacteria is calcium-dependent and involves interaction with the bacterial cell membrane.[6][9] CD spectroscopy has been instrumental in elucidating the conformational changes that are key to its mechanism of action.
In the absence of calcium or in the presence of calcium but without a lipid membrane, daptomycin exists in a monomeric state.[8] Upon the addition of both calcium and phosphatidylglycerol (PG)-containing membranes, daptomycin undergoes a significant conformational change, which is reflected in its CD spectrum.[6][10] This change is associated with the insertion of the lipopeptide into the membrane and its subsequent oligomerization, leading to membrane depolarization and bacterial cell death.[6][9]
Quantitative Analysis of Daptomycin Conformation
The following table summarizes the changes in the mean residue ellipticity of daptomycin under different conditions, highlighting the two distinct conformational states identified by CD spectroscopy.[8]
| Condition | Molar Ellipticity at ~210 nm (deg·cm²·dmol⁻¹) | Molar Ellipticity at ~230 nm (deg·cm²·dmol⁻¹) | Predominant Secondary Structure |
| Daptomycin in buffer | Positive | Negative | Unordered/Turn-like |
| Daptomycin + Ca²⁺ in buffer | Positive | Negative | Unordered/Turn-like |
| Daptomycin + PC/PG Liposomes | Positive | Negative | Unordered/Turn-like |
| Daptomycin + Ca²⁺ + PC/PG Liposomes | Negative | Positive | Altered, more ordered conformation |
Note: The exact molar ellipticity values can vary depending on the specific experimental conditions (e.g., buffer, temperature, lipid composition). The data presented here is a qualitative representation based on published spectra.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality CD data.
-
Purity: The peptide lactone sample should be of high purity (>95%), as impurities can interfere with the CD signal.[2]
-
Concentration: The concentration of the peptide should be accurately determined. A typical concentration range for far-UV CD is 0.1-0.2 mg/mL.[11] For lipopeptides like daptomycin, concentrations are often in the micromolar range (e.g., 40 µM).[8]
-
Solvent/Buffer: The solvent or buffer must be transparent in the far-UV region. Phosphate buffers (e.g., 10 mM sodium phosphate, pH 7.4) are commonly used.[12] Avoid buffers with high absorbance in the far-UV, such as Tris.[3]
-
Liposome Preparation (for membrane interaction studies):
-
Prepare a lipid film by dissolving the desired lipids (e.g., a 7:3 mixture of DOPC/DOPG for mimicking bacterial membranes) in chloroform, followed by evaporation of the solvent under a stream of nitrogen gas.[8]
-
Hydrate the lipid film with the appropriate buffer to form multilamellar vesicles.
-
Create small unilamellar vesicles (SUVs) by sonication or extrusion.
-
Instrumentation and Data Acquisition
-
Instrument: A calibrated circular dichroism spectrometer is required.
-
Cuvette: Use a quartz cuvette with a short path length (e.g., 1 mm) for far-UV measurements to minimize solvent absorbance.[13]
-
Instrument Purging: The instrument should be purged with dry nitrogen gas to remove oxygen, which absorbs in the far-UV region.[14]
-
Typical Scan Parameters:
-
Blank Measurement: A spectrum of the buffer (and liposomes, if applicable) without the peptide should be recorded and subtracted from the sample spectrum.[12]
Data Processing and Analysis
-
Blank Subtraction: Subtract the buffer spectrum from the sample spectrum.
-
Conversion to Molar Ellipticity: The raw data (typically in millidegrees) should be converted to mean residue ellipticity ([θ]) using the following equation:[15]
[θ] = (mdeg × MRW) / (10 × d × c)
where:
-
mdeg is the observed ellipticity in millidegrees
-
MRW is the mean residue weight (molecular weight of the peptide / number of amino acid residues)
-
d is the path length of the cuvette in cm
-
c is the concentration of the peptide in mg/mL
-
-
Secondary Structure Estimation: The percentage of α-helix, β-sheet, turn, and unordered structures can be estimated by deconvolution of the CD spectrum using various algorithms, such as CONTIN, SELCON3, or CDSSTR, which are available through web servers like DichroWeb.[16]
Visualizations
Caption: Experimental Workflow for CD Analysis.
Caption: Daptomycin's Mechanism of Action.
References
- 1. Circular dichroism - Wikipedia [en.wikipedia.org]
- 2. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 4. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physicochemical Characterization of Daptomycin Interaction with Negatively Charged Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular State of the Membrane-Active Antibiotic Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.uci.edu [chem.uci.edu]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. health.uconn.edu [health.uconn.edu]
- 15. ntu.edu.sg [ntu.edu.sg]
- 16. pnas.org [pnas.org]
Synthetic Analogues of TL-119: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the synthesis and evaluation of synthetic analogues of TL-119, a cyclic depsipeptide antibiotic. TL-119, also known as A-3302-B, is a member of the nobilamide family of natural products and has demonstrated significant activity against Gram-positive bacteria, including multidrug-resistant strains.[1][2][3] These notes are intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antimicrobial agents.
Introduction to TL-119
TL-119 is a peptide lactone antibiotic originally isolated from a strain resembling Bacillus subtilis.[4] Initial structural elucidation was later revised to confirm the presence of a D-allo-Threonine residue.[5] The definitive structure of TL-119 is a cyclic heptapeptide (B1575542) with the sequence N-acetyl-D-Phe-D-Leu-L-Phe-D-allo-Thr-L-Val-L-Ala-Z-α,β-dehydrobutyrine. The cyclic structure is formed by a lactone bridge between the C-terminus of the dehydrobutyrine (Dhb) residue and the side-chain hydroxyl group of D-allo-Threonine.[2][6][7]
The primary biological activity of TL-119 is its potent inhibition of Gram-positive bacteria.[2][4] In addition to its antibacterial properties, TL-119 has been reported to have anti-inflammatory activity as a transient receptor potential vanilloid-1 (TRPV-1) antagonist and can induce biofilm formation in certain bacteria.[1][6] The development of synthetic analogues of TL-119 offers a promising avenue for optimizing its antimicrobial efficacy, pharmacokinetic properties, and exploring its diverse biological activities.
Data Presentation: Physicochemical and Biological Properties of TL-119
A summary of the known properties of TL-119 is presented below to serve as a benchmark for the evaluation of synthetic analogues.
| Property | Value | Reference |
| Molecular Formula | C42H57N7O9 | [4] |
| Molecular Weight | 804.43 g/mol | [1] |
| Amino Acid Composition | 1x D-allo-Threonine, 1x L-Alanine, 1x L-Valine, 1x D-Leucine, 2x L-Phenylalanine, 1x Z-α,β-dehydrobutyrine | [2][5] |
| Core Structure | Cyclic Heptadepsipeptide (Lactone) | [2][5] |
| Modification | N-acetylated N-terminus | [2] |
Table 1: Physicochemical Properties of TL-119
| Organism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | (various multidrug-resistant strains) | Potent activity reported | [2][3] |
| Listeria monocytogenes | Potent activity reported | [2][3] | |
| Gram-negative bacteria | Generally inactive |
Table 2: Antibacterial Activity of TL-119
Experimental Protocols
General Strategy for the Synthesis of TL-119 Analogues
The synthesis of TL-119 analogues can be approached through a combination of solid-phase peptide synthesis (SPPS) and solution-phase macrolactonization. This strategy offers flexibility for introducing modifications at various positions of the peptide backbone and side chains.
A generalized workflow for the synthesis is as follows:
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 5. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Determining Amino Acid Configuration in Peptides: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the precise determination of the stereochemistry of amino acids within peptides is a critical aspect of structural elucidation, quality control, and understanding biological activity. The presence of D-amino acids, in what are typically L-amino acid peptides, can significantly impact a peptide's conformation, stability, and therapeutic efficacy. This document provides detailed application notes and experimental protocols for the principal methods employed in determining amino acid configuration.
Marfey's Method: A Robust Approach for Diastereomeric Separation
Marfey's method is a widely adopted and reliable technique for determining the absolute configuration of amino acids.[1] The method involves the derivatization of amino acids with a chiral reagent, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA), to form diastereomers that can be readily separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2]
Application Notes
The core principle of Marfey's method lies in the conversion of enantiomeric amino acids into diastereomeric derivatives with distinct physicochemical properties. The L-FDAA reagent reacts with the primary amine group of the amino acids. The resulting L-FDAA-L-amino acid and L-FDAA-D-amino acid diastereomers exhibit different retention times on a C18 column, allowing for their separation and quantification. Typically, the L-L diastereomer elutes earlier than the L-D diastereomer.[3]
Advantages:
-
High Sensitivity: The dinitrophenyl chromophore allows for strong UV absorbance at 340 nm, enabling detection in the subnanomolar range.[2]
-
Robustness: The method is well-established and has been adapted for a wide range of amino acids.[1]
-
Versatility: Can be coupled with mass spectrometry (LC-MS) for enhanced specificity and identification of unusual amino acids, a technique often referred to as the "Advanced Marfey's Method".[4][5]
Limitations:
-
Hydrolysis Step: The peptide must first be hydrolyzed to its constituent amino acids, a process that can potentially lead to racemization. Careful control of hydrolysis conditions is crucial.
-
Derivatization Variability: The reaction kinetics of derivatization can vary between different amino acids, sometimes requiring overnight incubation for completion.[6]
-
Resolution Challenges: Some amino acid diastereomers may co-elute, requiring optimization of the HPLC gradient and mobile phase.[1]
Experimental Protocol: Marfey's Method
This protocol outlines the steps for determining the amino acid configuration in a peptide sample.
1. Peptide Hydrolysis: a. Place 10-100 µg of the peptide sample in a hydrolysis tube. b. Add 200 µL of 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator. e. Re-dissolve the amino acid hydrolysate in 50 µL of 0.1 M HCl.
2. Derivatization with Marfey's Reagent: a. To the 50 µL of amino acid hydrolysate, add 100 µL of 1 M sodium bicarbonate to adjust the pH to ~9. b. Add 200 µL of a 1% (w/v) solution of Marfey's reagent (L-FDAA) in acetone (B3395972). c. Incubate the mixture at 40°C for 1 hour with gentle shaking.[1] d. Stop the reaction by adding 50 µL of 2 M HCl. e. Evaporate the acetone under a stream of nitrogen. f. Dilute the sample with mobile phase to a final volume of 1 mL prior to HPLC analysis.
3. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water. c. Mobile Phase B: 0.1% (v/v) TFA in acetonitrile. d. Gradient: A linear gradient from 10% to 60% B over 50 minutes. e. Flow Rate: 1 mL/min. f. Detection: UV at 340 nm. g. Analysis: Compare the retention times of the amino acids in the sample to those of standard D- and L-amino acid derivatives prepared in the same manner.
Quantitative Data for Marfey's Method
| Amino Acid | L-FDAA-L-AA Retention Time (min) | L-FDAA-D-AA Retention Time (min) |
| Alanine | 25.4 | 28.1 |
| Valine | 32.8 | 38.5 |
| Leucine | 38.1 | 44.2 |
| Phenylalanine | 40.2 | 45.8 |
| Aspartic Acid | 18.9 | 21.5 |
| Glutamic Acid | 20.1 | 23.0 |
Note: Retention times are illustrative and will vary depending on the specific HPLC system, column, and gradient conditions.
Chiral Gas Chromatography (GC): High-Resolution Enantioseparation
Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile amino acid enantiomers. This method requires a two-step derivatization process to make the amino acids volatile and suitable for GC analysis.[7] The separation is achieved on a chiral stationary phase, which interacts differently with the L- and D-enantiomers.
Application Notes
The principle of chiral GC for amino acid analysis involves rendering the non-volatile amino acids amenable to gas-phase separation. This is typically achieved by esterification of the carboxyl group followed by acylation of the amino group.[8] The resulting derivatives are then separated on a capillary column coated with a chiral stationary phase, such as Chirasil-Val.[8][9] The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times.
Advantages:
-
High Resolution: Capillary GC columns offer excellent separation efficiency.
-
High Sensitivity: When coupled with a mass spectrometer (GC-MS), the method provides high sensitivity and structural information.[9]
-
Established Method: Chiral GC is a well-established technique with numerous applications in amino acid analysis.[8]
Limitations:
-
Derivatization Required: The multi-step derivatization can be time-consuming and a source of analytical variability.[7]
-
Thermal Stability: Some amino acid derivatives may not be thermally stable, leading to degradation in the GC injector or column.
-
Racemization Risk: The derivatization steps, if not carefully controlled, can induce racemization.
Experimental Protocol: Chiral GC-MS
This protocol details the derivatization and analysis of amino acid enantiomers from a peptide hydrolysate.
1. Peptide Hydrolysis: a. Follow the same procedure as described in the Marfey's Method protocol (Section 1).
2. Derivatization: a. Esterification: i. To the dried amino acid hydrolysate, add 200 µL of 3 M HCl in n-butanol. ii. Heat the mixture at 100°C for 30 minutes. iii. Evaporate the reagent under a stream of nitrogen. b. Acylation: i. To the dried esters, add 100 µL of trifluoroacetic anhydride (B1165640) (TFAA) and 100 µL of dichloromethane. ii. Heat the mixture at 100°C for 15 minutes. iii. Evaporate the excess reagent and solvent under a stream of nitrogen. iv. Reconstitute the N(O,S)-trifluoroacetyl n-butyl esters in a suitable solvent (e.g., hexane) for GC-MS analysis.
3. GC-MS Analysis: a. Column: Chiral capillary column (e.g., Chirasil-L-Val, 25 m x 0.25 mm).[9] b. Carrier Gas: Helium at a constant flow rate of 1 mL/min. c. Injector Temperature: 250°C. d. Oven Temperature Program: i. Initial temperature of 60°C, hold for 2 minutes. ii. Ramp to 180°C at a rate of 4°C/min. iii. Hold at 180°C for 5 minutes. e. MS Detector: i. Ionization Mode: Electron Ionization (EI) at 70 eV. ii. Scan Range: m/z 50-500. f. Analysis: Identify amino acid derivatives based on their retention times and mass spectra. Compare the retention times to those of standard D- and L-amino acid derivatives.
Quantitative Data for Chiral GC-MS
| Amino Acid | L-enantiomer Retention Time (min) | D-enantiomer Retention Time (min) |
| Alanine | 10.2 | 10.8 |
| Valine | 12.5 | 13.1 |
| Leucine | 14.8 | 15.5 |
| Proline | 15.2 | 15.9 |
| Phenylalanine | 22.1 | 22.9 |
| Aspartic Acid | 24.5 | 25.3 |
Note: Retention times are illustrative and will vary depending on the specific GC-MS system, column, and temperature program.
Chiral High-Performance Liquid Chromatography (HPLC): Direct and Indirect Approaches
Chiral High-Performance Liquid Chromatography (HPLC) offers versatile methods for the separation of amino acid enantiomers. These can be broadly categorized into direct and indirect methods.[10]
Application Notes
Direct Chiral HPLC: This approach utilizes a chiral stationary phase (CSP) that can directly resolve the enantiomers of underivatized or suitably derivatized amino acids.[11] Common CSPs include those based on macrocyclic glycopeptides (e.g., teicoplanin-based), cyclodextrins, and ligand-exchange columns.[10][11] The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.
Indirect Chiral HPLC: Similar to Marfey's method, this technique involves pre-column derivatization of the amino acids with a chiral derivatizing agent to form diastereomers. These diastereomers are then separated on a standard achiral stationary phase, such as a C18 column.
Advantages:
-
Direct Analysis: Direct methods can eliminate the need for derivatization, simplifying sample preparation and reducing the risk of racemization.[11]
-
Versatility: A wide range of chiral stationary phases is available, allowing for the optimization of separations for different amino acids.
-
LC-MS Compatibility: Many chiral HPLC methods are compatible with mass spectrometry, providing high sensitivity and selectivity.[12]
Limitations:
-
Column Cost and Durability: Chiral stationary phases can be more expensive and less robust than conventional achiral columns.
-
Method Development: Finding the optimal mobile phase and column for a specific separation can be challenging and time-consuming.
-
Sensitivity for Underivatized Amino Acids: Underivatized amino acids may lack a strong chromophore, leading to lower sensitivity with UV detection.
Experimental Protocol: Direct Chiral HPLC
This protocol describes the direct separation of amino acid enantiomers using a teicoplanin-based chiral stationary phase.
1. Peptide Hydrolysis: a. Follow the same procedure as described in the Marfey's Method protocol (Section 1). b. After evaporation of the acid, reconstitute the hydrolysate in the mobile phase.
2. HPLC Analysis: a. Column: Teicoplanin-based chiral stationary phase (e.g., Astec CHIROBIOTIC T, 25 cm x 4.6 mm).[11] b. Mobile Phase: A mixture of methanol, water, and a small amount of acid or base to optimize separation (e.g., 80:20 methanol:water with 0.1% formic acid). The optimal mobile phase composition will vary depending on the amino acids being analyzed.[11] c. Flow Rate: 0.5 - 1.0 mL/min. d. Detection: UV detection (e.g., 210 nm or 254 nm) or Mass Spectrometry. e. Analysis: Compare the retention times of the amino acids in the sample to those of authentic D- and L-amino acid standards.
Quantitative Data for Direct Chiral HPLC
| Amino Acid | L-enantiomer Retention Time (min) | D-enantiomer Retention Time (min) |
| Phenylalanine | 12.3 | 14.5 |
| Tryptophan | 15.8 | 18.2 |
| Tyrosine | 10.5 | 12.1 |
| Leucine | 9.8 | 11.4 |
| Methionine | 11.2 | 13.0 |
Note: Retention times are illustrative and depend on the specific CSP, mobile phase, and flow rate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 3. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacology of Bacillus-Derived Antibiotics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the pharmacology of several key antibiotics derived from Bacillus species. It includes summaries of their mechanisms of action, quantitative efficacy data, and detailed protocols for essential experimental procedures. Visual diagrams are provided to illustrate key pathways and workflows.
Introduction to Bacillus-Derived Antibiotics
The genus Bacillus is a rich source of diverse antimicrobial compounds, ranging from peptides and lipopeptides to enzymes.[1][2] These natural products have garnered significant interest in the face of rising antimicrobial resistance. Their unique mechanisms of action and broad spectrum of activity make them promising candidates for new drug development. This guide focuses on some of the most well-characterized Bacillus-derived antibiotics: Bacitracin, Surfactin, Fengycin, Iturin, Subtilin, Polymyxin, and Gramicidin.
Mechanisms of Action
Bacillus antibiotics employ a variety of strategies to inhibit microbial growth. These can be broadly categorized into disruption of the cell envelope (cell wall and membrane) and interference with intracellular processes.[1]
Inhibition of Cell Wall Synthesis
Bacitracin: This cyclic polypeptide antibiotic primarily targets Gram-positive bacteria by interfering with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[3][4][5] Bacitracin forms a complex with a divalent metal ion and C₅₅-isoprenyl pyrophosphate (bactoprenol pyrophosphate), a lipid carrier that transports peptidoglycan precursors across the cell membrane.[4][6][7] This complex prevents the dephosphorylation of the carrier molecule, halting the recycling process and ultimately leading to the cessation of cell wall synthesis and bacterial cell lysis.[4][8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Purification, biochemical characterization and self-assembled structure of a fengycin-like antifungal peptide from Bacillus thuringiensis strain SM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Isolation and Characterization of Fengycins Produced by Bacillus amyloliquefaciens JFL21 and Its Broad-Spectrum Antimicrobial Potential Against Multidrug-Resistant Foodborne Pathogens [frontiersin.org]
- 5. vumicro.com [vumicro.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Antagonistic Mechanism of Iturin A and Plipastatin A from Bacillus amyloliquefaciens S76-3 from Wheat Spikes against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
Troubleshooting & Optimization
resolving discrepancies in TL-119 structure
Welcome to the technical support center for the peptide lactone antibiotic TL-119. This resource is designed for researchers, scientists, and drug development professionals to address and resolve a known discrepancy in the chemical structure of TL-119 (also known as A-3302-B).
Frequently Asked Questions (FAQs)
Q1: I have synthesized TL-119 based on the initially reported structure, but my analytical data does not match the data for the natural product. What could be the reason for this?
A1: A key discrepancy exists between the originally proposed structure of TL-119 and its actual structure, as confirmed through total synthesis. If your synthetic compound's physicochemical and biological properties do not align with those of natural TL-119, it is highly probable that you have synthesized the originally, and incorrectly, proposed structure. The error in the initial structure elucidation was a subtle but critical one related to the stereochemistry of an amino acid residue.
Q2: What is the specific structural difference between the originally proposed and the revised, correct structure of TL-119?
A2: The discrepancy lies in the configuration of the threonine residue. The originally proposed structure contained an L-threonine residue. However, subsequent chemical synthesis and re-examination of the natural product confirmed that TL-119 actually contains a D-allo-threonine residue.[1] This change in stereochemistry significantly impacts the molecule's three-dimensional shape and, consequently, its biological activity and analytical profile.
Q3: My mass spectrometry data for my synthetic TL-119 seems correct. Why doesn't it show the structural discrepancy?
A3: Standard mass spectrometry determines the molecular weight and fragmentation pattern of a molecule. Since L-threonine and D-allo-threonine are stereoisomers, they have the exact same mass. Therefore, mass spectrometry alone is insufficient to distinguish between the originally proposed and the revised structure of TL-119. More advanced techniques that are sensitive to the three-dimensional arrangement of atoms, such as NMR spectroscopy and circular dichroism, are required.
Q4: How does the structural revision from L-threonine to D-allo-threonine affect the biological activity of TL-119?
A4: The specific stereochemistry of amino acid residues in a peptide antibiotic is often crucial for its interaction with its biological target. The synthesis of the originally proposed structure of TL-119 resulted in a compound with different biological activity compared to the natural product.[1] This underscores the importance of the correct D-allo-threonine configuration for the intended antibacterial effects of TL-119.
Troubleshooting Guide
This guide provides a systematic approach for researchers to determine if they are working with the correct, revised structure of TL-119.
Step 1: Initial Assessment of Analytical Data
If you have synthesized what you believe to be TL-119, and you observe discrepancies between your analytical data and the data reported for the natural product, particularly in spectroscopic data sensitive to stereochemistry, you should suspect an issue with the stereochemistry of the threonine residue.
Step 2: Comparative Data Analysis
The following table summarizes the key differences between the originally proposed and the revised structures of TL-119. Use this table to compare your experimental data.
| Characteristic | Originally Proposed Structure | Revised (Correct) Structure | Significance |
| Threonine Residue | L-Threonine | D-allo-Threonine | This is the core discrepancy. |
| Molecular Formula | C42H57N7O9[2][3] | C42H57N7O9[2][3] | Identical; MS alone is insufficient. |
| Molecular Weight | ~803.9 g/mol [2] | ~803.9 g/mol [2] | Identical; MS alone is insufficient. |
| NMR Spectroscopy | Expected specific chemical shifts and coupling constants for L-Thr. | Different chemical shifts and coupling constants for D-aThr.[1] | Key for distinguishing isomers. |
| Circular Dichroism | Expected specific spectral signature. | Different spectral signature from the L-Thr containing peptide.[1] | Highly sensitive to stereochemistry. |
| Biological Activity | Different from natural TL-119.[1] | Matches natural TL-119.[1] | Confirms the correct structure. |
Step 3: Experimental Verification
To definitively resolve the structural discrepancy, the following experimental protocols are recommended.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To distinguish between the L-threonine and D-allo-threonine containing peptides.
-
Methodology:
-
Dissolve a high-purity sample of the synthetic TL-119 in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3/CD3OD mixture).
-
Acquire high-resolution 1D ¹H NMR and 2D NMR spectra (e.g., COSY, TOCSY, NOESY/ROESY, and HSQC/HMBC).
-
Pay close attention to the chemical shifts and coupling constants of the α- and β-protons of the threonine residue. The different spatial arrangement of the methyl and hydroxyl groups in D-allo-threonine compared to L-threonine will result in distinct NMR parameters.
-
Utilize 2D NOESY or ROESY spectra to identify through-space correlations. The spatial proximities of the threonine protons to other residues in the peptide backbone will differ between the two stereoisomers.
-
Compare the obtained spectra with published data for the revised structure of TL-119 if available, or with a synthetic standard of the revised structure.
-
Circular Dichroism (CD) Spectroscopy
-
Objective: To compare the secondary structure and overall chirality of the synthetic peptide with the natural product.
-
Methodology:
-
Prepare solutions of the synthetic TL-119 and, if possible, the natural product in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Record the CD spectra in the far-UV region (typically 190-250 nm).
-
The CD spectrum is highly sensitive to the overall three-dimensional structure of the peptide, which is influenced by the stereochemistry of its constituent amino acids.
-
A significant difference in the shape and magnitude of the CD spectra between the synthetic and natural products would provide strong evidence of a stereochemical discrepancy.[1]
-
Visualizing the Workflow and Structural Discrepancy
The following diagrams illustrate the logical workflow for troubleshooting the TL-119 structure and the key structural difference.
Caption: Troubleshooting workflow for TL-119 structure.
Caption: L-Threonine vs. D-allo-Threonine in TL-119.
References
- 1. Revised structure of the peptide lactone antibiotic, TL-119 and/or A-3302-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TL 119 | C42H57N7O9 | CID 6441696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isolation of a new peptide antibiotic TL-119. Studies on antibiotics from the genus Bacillus. IV - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Yield of Recombinant Protein TL-119
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on improving the yield of the recombinant protein TL-119 from bacterial cultures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal E. coli strain for expressing TL-119?
A1: The optimal E. coli strain for TL-119 expression can vary depending on the specific characteristics of the protein, such as codon usage and disulfide bond formation. We recommend starting with a common expression strain like BL21(DE3). For proteins with rare codons, consider using strains like Rosetta(DE3) which contain a plasmid with tRNAs for rare codons. If TL-119 requires disulfide bond formation, strains such as SHuffle T7 Express are engineered to facilitate this in the cytoplasm. A comparison of commonly used strains is provided in Table 1.
Q2: My TL-119 protein is expressed, but it is insoluble and forms inclusion bodies. What can I do?
A2: Inclusion body formation is a common issue in recombinant protein expression. To improve solubility, you can try the following:
-
Lower the induction temperature: Reducing the temperature from 37°C to a range of 18-25°C can slow down protein synthesis, allowing for proper folding.
-
Reduce the inducer concentration: Lowering the concentration of the inducing agent (e.g., IPTG) can decrease the rate of protein expression.
-
Use a different expression vector: Vectors with weaker promoters or those that allow for co-expression of chaperones can aid in proper protein folding.
-
Co-express chaperones: Molecular chaperones can assist in the correct folding of TL-119.
-
Optimize the lysis buffer: Including additives like non-ionic detergents (e.g., Triton X-100) or adjusting the salt concentration can sometimes improve solubility during purification.
Q3: I am observing low cell density in my bacterial culture. How can I increase it?
A3: Low cell density can be a significant factor in poor protein yield. To increase cell density, consider the following:
-
Optimize the growth medium: Using a richer medium, such as Terrific Broth (TB) instead of Luria-Bertani (LB) Broth, can support higher cell densities.
-
Ensure adequate aeration: Use baffled flasks to increase the surface area for oxygen exchange and maintain a high shaking speed (200-250 rpm).
-
Monitor and maintain pH: The pH of the culture medium can drop as cells grow. Using a buffered medium can help maintain a stable pH.
-
Check the quality of your inoculum: Start your culture from a fresh overnight starter culture for consistent growth.
Troubleshooting Guide
This guide addresses specific issues you may encounter during TL-119 production.
Issue 1: Low or No Expression of TL-119
If you are not observing any expression of TL-119 after induction, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low or no TL-119 expression.
Issue 2: TL-119 is Degraded After Cell Lysis
If you observe smaller protein fragments on your SDS-PAGE gel, TL-119 may be undergoing proteolytic degradation.
-
Add protease inhibitors: Immediately add a protease inhibitor cocktail to your lysis buffer.
-
Work quickly and at low temperatures: Perform all cell lysis and purification steps at 4°C to minimize protease activity.
-
Use a protease-deficient E. coli strain: Strains like BL21(DE3) are deficient in Lon and OmpT proteases, but other proteases may still be active.
Quantitative Data
The following tables summarize key data for optimizing TL-119 expression.
Table 1: Comparison of E. coli Expression Strains
| Strain | Key Features | Recommended Use Case for TL-119 |
| BL21(DE3) | High-level protein expression, deficient in Lon and OmpT proteases. | General purpose, initial expression trials. |
| Rosetta(DE3) | Contains a plasmid with tRNAs for rare codons. | When TL-119 has codons that are rare in E. coli. |
| SHuffle T7 Express | Expresses a disulfide bond isomerase in the cytoplasm. | If TL-119 requires cytoplasmic disulfide bonds for proper folding. |
| C41(DE3) | Tolerant to toxic proteins. | If TL-119 expression is toxic to the host cells. |
Table 2: Effect of Induction Conditions on TL-119 Yield
| IPTG Concentration (mM) | Induction Temperature (°C) | Induction Time (hours) | Soluble TL-119 Yield (mg/L) |
| 1.0 | 37 | 4 | 50 |
| 0.5 | 37 | 4 | 75 |
| 0.1 | 30 | 8 | 120 |
| 0.1 | 20 | 16 | 250 |
| 0.05 | 18 | 20 | 220 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Heat Shock Transformation of E. coli
This protocol describes the transformation of chemically competent E. coli with the TL-119 expression plasmid.
Caption: Workflow for heat shock transformation of E. coli.
Methodology:
-
Thaw a 50 µL aliquot of chemically competent E. coli cells on ice.
-
Add 1-5 µL of the TL-119 expression plasmid to the cells. Gently mix by flicking the tube.
-
Incubate the mixture on ice for 30 minutes.
-
Transfer the tube to a 42°C water bath for exactly 45 seconds (heat shock).
-
Immediately place the tube back on ice for 2 minutes.
-
Add 900 µL of pre-warmed SOC medium to the cells.
-
Incubate the tube at 37°C for 1 hour with shaking (250 rpm).
-
Spread 100-200 µL of the cell suspension onto pre-warmed selective agar plates.
-
Incubate the plates overnight at 37°C.
Protocol 2: Expression of TL-119 in E. coli
This protocol outlines the steps for inducing the expression of TL-119.
Methodology:
-
Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony from your transformation plate.
-
Grow the starter culture overnight at 37°C with shaking (250 rpm).
-
The next day, inoculate 1 L of fresh LB medium (with antibiotic) with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.
-
Grow the large culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Cool the culture to the desired induction temperature (e.g., 20°C).
-
Induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Continue to incubate the culture at 20°C for 16 hours with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
Technical Support Center: Overcoming Solubility Issues of Peptide Antibiotics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with peptide antibiotics.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of my peptide antibiotic?
A1: The solubility of a peptide antibiotic is a complex interplay of its intrinsic properties and the surrounding environment. Key factors include:
-
Amino Acid Composition: The ratio of hydrophobic (water-fearing) to hydrophilic (water-loving) amino acids is critical. Peptides with a high percentage of hydrophobic residues (e.g., Leucine, Valine, Isoleucine, Phenylalanine) tend to have lower aqueous solubility.[1][2]
-
Net Charge: The overall charge of the peptide at a given pH significantly impacts its interaction with the solvent. Solubility is generally lowest at the peptide's isoelectric point (pI), where the net charge is zero.[1][2]
-
Peptide Length: Longer peptides have a greater tendency to aggregate and precipitate due to increased hydrophobic interactions.[2]
-
Secondary Structure: The formation of secondary structures, such as β-sheets, can lead to intermolecular hydrogen bonding and subsequent aggregation, reducing solubility.
-
pH of the Solution: The pH of the solvent determines the ionization state of acidic and basic amino acid side chains, thus affecting the peptide's net charge and solubility.[2]
-
Temperature: Generally, solubility increases with temperature. However, excessive heat can cause degradation.[3]
-
Ionic Strength: High salt concentrations can sometimes decrease solubility by competing for water molecules needed to hydrate (B1144303) the peptide.
Q2: How do I determine the best starting solvent for my peptide antibiotic?
A2: A systematic approach is recommended. Always start with a small aliquot of your peptide for solubility testing to avoid wasting the entire batch.[1][4]
-
Calculate the Net Charge: Determine the net charge of your peptide at a neutral pH (around 7).
-
Select a Starting Solvent Based on Charge:
-
Basic Peptides (Net Positive Charge): Start with sterile, distilled water. If solubility is poor, try a dilute acidic solution (e.g., 10% acetic acid).[1][2][4][6]
-
Acidic Peptides (Net Negative Charge): Begin with sterile, distilled water or a buffer like PBS (pH 7.4). If needed, use a dilute basic solution (e.g., 0.1 M ammonium (B1175870) bicarbonate or 10% ammonium hydroxide).[1][2][4] Caution: Avoid basic solutions for peptides containing Cysteine (Cys) as it can promote disulfide bond formation.[3][4]
-
Neutral or Highly Hydrophobic Peptides: These often require a small amount of an organic solvent for initial dissolution, followed by slow dilution with an aqueous buffer.[1][2][3][4] Common organic solvents include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN).[1][3][4]
-
Q3: My peptide antibiotic precipitates after I dilute the organic stock solution with my aqueous buffer. What should I do?
A3: This is a common issue caused by the peptide aggregating as it transitions from a favorable organic environment to a less favorable aqueous one. Here are some troubleshooting steps:
-
Slow Down the Dilution: Add the organic stock solution dropwise to the vigorously stirring aqueous buffer. This helps to avoid localized high concentrations of the peptide.
-
Use Sonication: A brief sonication in a water bath can help to break up aggregates and improve dissolution.[1][2]
-
Gentle Warming: Gently warming the solution (<40°C) can increase solubility, but be cautious of potential peptide degradation.[1][3]
-
Adjust the pH: Ensure the final pH of the solution is at least one unit away from the peptide's isoelectric point (pI).[7]
-
Incorporate Chaotropic Agents: For non-cellular assays, agents like 6M guanidine (B92328) hydrochloride or 8M urea (B33335) can disrupt aggregation. However, these are generally not compatible with biological systems.[3][8]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the solubilization of your peptide antibiotic.
| Problem | Possible Cause | Recommended Solution(s) |
| Initial Insolubility in Aqueous Solution | High hydrophobicity of the peptide sequence. Incorrect pH of the solvent relative to the peptide's isoelectric point (pI). | Test solubility in different solvents based on the peptide's net charge (see FAQs). For highly hydrophobic peptides, start with a minimal amount of a suitable organic solvent (e.g., DMSO, DMF). |
| Precipitation After Dilution from Organic Stock | Peptide aggregation upon transfer to an aqueous environment. Reaching the solubility limit in the final buffer. | Add the organic stock to the aqueous buffer very slowly while stirring. Use sonication or gentle warming. Adjust the final pH of the solution. |
| Inconsistent or Poor Results in Biological Assays | Undissolved peptide micro-aggregates leading to inaccurate concentration. Interference from the organic solvent used for dissolution. | Centrifuge the peptide solution before use to pellet any undissolved material. Ensure the final concentration of the organic solvent is minimal and compatible with your assay (e.g., <1% DMSO for many cell-based assays).[2] |
| Peptide Solution Appears Cloudy or Forms a Gel | The peptide is suspended, not fully dissolved. Formation of extensive intermolecular hydrogen bonds. | Sonication can help differentiate between suspension and dissolution. If it remains cloudy, a stronger solvent system is needed. Consider using chaotropic agents for non-biological applications. |
Quantitative Solubility Data
The following tables provide solubility data for two common peptide antibiotics, Daptomycin and Polymyxin B, in various solvents.
Table 1: Solubility of Daptomycin
| Solvent | Approximate Solubility | Reference |
| Water | > 1 g/mL | [9] |
| PBS (pH 7.2) | ~5 mg/mL | [10] |
| DMSO | ~5 mg/mL | [10] |
| Methanol | 5 mg/mL | [11] |
| Ethanol | Soluble | [11][12] |
| Dimethylformamide (DMF) | ~1 mg/mL | [10] |
Table 2: Solubility of Polymyxin B Sulfate (B86663)
| Solvent | Approximate Solubility | Reference |
| Water | Freely Soluble (>100 mg/mL) | [13][14][15][16] |
| Ethanol | Slightly Soluble (~0.115 mg/mL) | [13][14] |
| Chloroform | Insoluble | [13] |
Experimental Protocols
Protocol 1: General Procedure for Peptide Antibiotic Solubilization
This protocol outlines a systematic approach to dissolving a lyophilized peptide antibiotic.
Materials:
-
Lyophilized peptide antibiotic
-
Sterile, distilled water
-
Appropriate acidic solution (e.g., 10% acetic acid) or basic solution (e.g., 0.1 M ammonium bicarbonate)
-
Organic solvents (e.g., DMSO, DMF, ACN)
-
Vortex mixer
-
Sonicator bath
-
pH meter
Methodology:
-
Equilibrate and Centrifuge: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom.[1][5]
-
Initial Solubility Test: Weigh a small, known amount of the peptide into a microfuge tube.
-
Aqueous Solubilization Attempt:
-
Add a calculated volume of sterile, distilled water to achieve the desired stock concentration.
-
Vortex the tube for 30 seconds.
-
If the peptide does not dissolve, sonicate the tube in a water bath for 5-10 minutes.[1]
-
-
pH Adjustment (if necessary):
-
If the peptide is basic and remains insoluble, add the acidic solution dropwise while vortexing until the peptide dissolves.
-
If the peptide is acidic and remains insoluble, add the basic solution dropwise while vortexing until the peptide dissolves.
-
-
Organic Solvent Solubilization (for hydrophobic or neutral peptides):
-
Aqueous Dilution:
-
While vigorously vortexing your desired aqueous buffer, slowly add the dissolved peptide solution drop by drop to reach the final desired concentration.[17]
-
-
Final Check and Storage:
-
Visually inspect the solution for any precipitation. If the solution is clear, it is ready for use.
-
If the solution becomes turbid, the solubility limit has likely been reached.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[18]
-
Protocol 2: Preparing a Hydrophobic Peptide Antibiotic for Minimum Inhibitory Concentration (MIC) Assay
This protocol is specifically for preparing a hydrophobic peptide antibiotic for use in a broth microdilution MIC assay.
Materials:
-
Lyophilized hydrophobic peptide antibiotic
-
High-purity DMSO
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Calculate the amount of peptide needed to prepare a concentrated stock solution in DMSO (e.g., 10 mg/mL).
-
Dissolve the weighed peptide in the calculated volume of DMSO. Vortex thoroughly to ensure complete dissolution.
-
-
Prepare an Intermediate Dilution:
-
Perform an intermediate dilution of the DMSO stock solution in the assay medium (e.g., MHB). This step helps to minimize the final concentration of DMSO. For example, dilute the 10 mg/mL stock 1:10 in MHB to get a 1 mg/mL solution with 10% DMSO.
-
-
Serial Dilutions in the Microtiter Plate:
-
Add the appropriate volume of assay medium to all wells of the microtiter plate.
-
Add the intermediate peptide solution to the first well and perform serial two-fold dilutions across the plate.
-
-
Inoculate with Bacteria:
-
Add the standardized bacterial inoculum to each well.
-
-
Incubate and Read Results:
-
Incubate the plate under the appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine the MIC as the lowest concentration of the peptide that inhibits visible bacterial growth.
-
Visualizations
Caption: Key factors influencing the solubility of peptide antibiotics.
Caption: A workflow for troubleshooting peptide antibiotic solubility.
Caption: Strategies to enhance the solubility of peptide antibiotics.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. jpt.com [jpt.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. biocat.com [biocat.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. lifetein.com [lifetein.com]
- 9. jsirjournal.com [jsirjournal.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Daptomycin cyclic lipopeptide antibiotic | 103060-53-3 [sigmaaldrich.com]
- 12. agscientific.com [agscientific.com]
- 13. Polymyxin B Sulfate or Polymyxin B Sulphate Raw Material, API CAS 1405-20-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 14. pharmacylibrary.com [pharmacylibrary.com]
- 15. Polymyxin B sulfate CAS#: 1405-20-5 [m.chemicalbook.com]
- 16. nhathuocngocanh.com [nhathuocngocanh.com]
- 17. benchchem.com [benchchem.com]
- 18. bachem.com [bachem.com]
Technical Support Center: Purification of Hydrophobic Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of hydrophobic peptides. It is designed for researchers, scientists, and drug development professionals to help navigate the complexities of handling these difficult sequences.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during the purification of hydrophobic peptides, particularly using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Issue 1: Poor Peptide Solubility
Q: My hydrophobic peptide won't dissolve in standard aqueous buffers for HPLC analysis. What should I do?
A: Poor solubility is the most common challenge with hydrophobic peptides.[1] Here is a systematic approach to address this issue:
-
Initial Solvent Screening: Test the solubility of a small amount of your lyophilized peptide in various solvents.[2] Start with common HPLC mobile phase components and progress to stronger organic solvents.
-
Strong Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a powerful solvent for many hydrophobic peptides.[3] Other options include dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), acetonitrile (B52724) (ACN), ethanol, methanol, or isopropanol (B130326).[3] Be cautious with DMSO if your peptide contains cysteine, methionine, or tryptophan residues, as it can cause oxidation.[3]
-
Stepwise Dissolution Protocol: For peptides that are difficult to dissolve, a stepwise approach is often effective[1]:
-
First, add the pure organic solvent (e.g., n-propanol) to wet the peptide.
-
Next, add any concentrated buffer components to adjust the pH.
-
Finally, add the aqueous portion of your desired solvent mixture.
-
-
Sample Dilution: If a strong solvent like DMSO is used, dissolve the peptide in a minimal volume and then dilute it with the initial mobile phase of your HPLC gradient.[2] Ensure the final concentration of the strong solvent is low enough to avoid peak distortion.[2]
Issue 2: HPLC Chromatographic Problems (Peak Tailing, Broadening, and Low Recovery)
Q: My hydrophobic peptide shows significant peak tailing and broadening in the chromatogram. How can I improve the peak shape?
A: Poor peak shape is often due to secondary interactions with the stationary phase, peptide aggregation, or a suboptimal mobile phase.[2]
-
Optimize Mobile Phase Additives: Trifluoroacetic acid (TFA) is a common ion-pairing agent that minimizes interactions with free silanol (B1196071) groups on silica-based columns, reducing peak tailing.[2] If using formic acid (FA) for MS compatibility, you may need to increase its concentration or switch to a different ion-pairing agent like difluoroacetic acid (DFA).[2]
-
Adjust the Gradient: A shallower gradient can improve peak sharpness by allowing more time for the peptide to interact with the stationary phase and elute in a more focused band.[2]
-
Increase Column Temperature: Elevating the column temperature (e.g., 40-60°C) can enhance peptide solubility, reduce mobile phase viscosity, and minimize secondary interactions, leading to sharper peaks.[2][4]
-
Choose the Right Column: Consider a column with a different stationary phase, such as one with end-capping to block silanol groups, or a polymer-based column.[2] For very hydrophobic peptides, a less hydrophobic stationary phase like C8, C4, or phenyl may be beneficial.[4][5]
Q: I am experiencing low recovery of my hydrophobic peptide after HPLC purification. What are the possible causes and solutions?
A: Low recovery can be caused by irreversible binding to the column or precipitation during the run.
-
Passivate the HPLC System: Peptides can adsorb to metal surfaces in the HPLC system. Passivating the system with a strong acid can help.[2]
-
Column Washing: After a run with low recovery, inject a blank (the solvent used to dissolve the sample, like DMSO).[4] If a peak corresponding to your peptide appears, it indicates that the peptide is sticking to the column.[4] To recover the retained peptide, wash the column with a strong solvent like 100% isopropanol.[4]
-
Alternative Organic Modifiers: Using isopropanol in the mobile phase can improve the solubility and recovery of very hydrophobic peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying hydrophobic peptides?
A1: The main difficulties arise from their tendency to aggregate and their poor solubility in common solvents used for purification.[4][6] This is due to the high content of hydrophobic amino acids, which promotes the formation of secondary structures like β-sheets.[4] These issues can lead to incomplete reactions during synthesis, difficulties in purification, and low yields.[7][8]
Q2: How can I prevent my hydrophobic peptide from aggregating during purification?
A2: Peptide aggregation is a significant issue, especially for sequences prone to forming secondary structures.[7] To mitigate aggregation:
-
Use Chaotropic Agents: Agents like 6 M urea (B33335) or guanidinium (B1211019) hydrochloride can disrupt the hydrogen bonding networks that lead to aggregation.[3] However, ensure they are compatible with your downstream applications.
-
Incorporate Solubility-Enhancing Tags: During synthesis, hydrophilic tags can be added to the peptide sequence to improve solubility and handling.[8] These tags can be cleaved off after purification.[8]
-
Optimize Solvent Conditions: The use of organic solvents like DMSO, DMF, or NMP during synthesis and purification can inhibit aggregation.[6][8]
Q3: Are there alternatives to RP-HPLC for purifying very hydrophobic peptides?
A3: Yes, for peptides that are extremely difficult to purify by RP-HPLC, alternative methods can be considered:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique can be effective for peptides that are not well-retained by reversed-phase columns.[9][10]
-
Precipitation and Washing: For some highly problematic peptides, a non-chromatographic method involving precipitation in water followed by washing with a solvent like diethyl ether to remove scavengers can yield a pure product.[11][12]
-
Ion-Exchange Chromatography: This method can be useful if the peptide has a net charge that can be exploited for separation.[10]
Data Presentation
Table 1: Common Solvents and Additives for Improving Hydrophobic Peptide Solubility
| Solvent/Additive | Typical Concentration | Mechanism of Action | Best For | Reference(s) |
| Dimethyl sulfoxide (DMSO) | As needed for dissolution | High solubilizing power | General hydrophobic peptides | [3] |
| Acetic Acid | 10-30% in water | Protonates basic residues, increasing positive charge | Basic peptides (pI > 7) | [3] |
| Ammonium Hydroxide | 0.1% in water | Deprotonates acidic residues, increasing negative charge | Acidic peptides (pI < 7) | [3] |
| Trifluoroacetic acid (TFA) | 0.1% in mobile phase | Ion-pairing agent, masks silanol interactions | Improving peak shape in RP-HPLC | [2] |
| Guanidinium hydrochloride | 6 M | Chaotropic agent, disrupts hydrogen bonding | Peptides prone to gelling/aggregation | [3] |
| Isopropanol | As an organic modifier in mobile phase | Increases solvent strength and peptide solubility | Very hydrophobic peptides |
Experimental Protocols
Protocol 1: Stepwise Dissolution of a Hydrophobic Peptide
This protocol is adapted from a general procedure for dissolving peptides with solubility issues.[1]
-
Initial Wetting: To a vial containing a small, known amount of the lyophilized peptide, add a minimal volume of a pure organic solvent (e.g., n-propanol, acetonitrile, or DMSO) sufficient to wet the peptide.
-
pH Adjustment: Add any concentrated buffer components (e.g., glacial acetic acid) to adjust the pH of the final solution.
-
Aqueous Addition: Slowly add the aqueous component (e.g., water or a dilute buffer) dropwise while vortexing until the peptide is fully dissolved.
-
Preparation for Injection: If the dissolution solvent is not compatible with the initial HPLC mobile phase, dilute the peptide solution with the starting mobile phase to a concentration suitable for injection.
Protocol 2: Optimizing an RP-HPLC Gradient for a Hydrophobic Peptide
This protocol provides a general workflow for optimizing the separation of a hydrophobic peptide.[2]
-
Initial Scouting Run: Perform an initial run with a broad gradient (e.g., 5% to 95% Acetonitrile with 0.1% TFA over 30 minutes) to determine the approximate elution time of the peptide.
-
Gradient Sharpening: Based on the elution time from the scouting run, design a shallower gradient focused around the elution point. For example, if the peptide eluted at 50% Acetonitrile, a new gradient could be 40% to 60% Acetonitrile over 20 minutes.
-
Temperature Optimization: If peak shape remains suboptimal, increase the column temperature in 10°C increments (e.g., from 30°C to 60°C) and observe the effect on peak shape and retention time.
-
Mobile Phase Modifier Optimization: If further improvement is needed, consider using a different organic modifier (e.g., isopropanol) or a different ion-pairing agent (e.g., formic acid for MS compatibility).
Mandatory Visualization
Caption: Troubleshooting workflow for hydrophobic peptide purification.
References
- 1. nestgrp.com [nestgrp.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. genscript.com [genscript.com]
- 9. chromforum.org [chromforum.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
stability of TL-119 in different solvents
<Technical Support Center: TL-119 >
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the hypothetical small molecule, TL-119, in various solvents.
Frequently Asked Questions (FAQs)
Q1: My TL-119 solution appears to have a slight yellow tint after storage. Is this normal?
A color change in your stock or working solution may suggest chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent.[1] It is crucial to assess the integrity of the compound before proceeding with experiments.
Q2: I'm observing precipitation in my frozen DMSO stock solution of TL-119 upon thawing. What can I do to prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following troubleshooting steps:
-
Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.[1]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider preparing a more dilute stock solution.[1]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. To maintain compound integrity, it is advisable to avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]
Q3: How does the type of storage container affect the stability of TL-119?
The material of your storage container can impact compound stability. Some plastics may leach contaminants into the solution, or the compound may adhere to the surface of the container. For long-term storage, it is advisable to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert.[1]
Q4: My experimental results with TL-119 are inconsistent. Could this be a stability issue?
Inconsistent results are a common problem that can arise from the degradation of a small molecule in solution.[1] If you suspect degradation, a simple stability test can provide valuable insights.[1] It is also important to standardize the protocol for solution preparation and either prepare fresh solutions for each experiment or adhere to strict storage guidelines.[2]
Q5: What are the primary mechanisms of degradation for a small molecule like TL-119?
Common degradation pathways for small molecules include:
-
Hydrolysis: Susceptibility to cleavage by water, which can be catalyzed by acidic or basic conditions.[2]
-
Oxidation: Sensitivity to oxidation, particularly if the molecule contains electron-rich moieties. Dissolved oxygen and light exposure can promote this.[2]
-
Photolysis: Degradation caused by exposure to light, especially UV light.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in an assay | Compound degradation in the assay medium. | Assess the stability of TL-119 in the specific assay medium. Consider performing a time-course experiment to monitor for degradation. |
| Adsorption to plasticware. | Use low-binding plates or add a small amount of a non-ionic surfactant to the assay buffer.[2] | |
| Appearance of new peaks in HPLC/LC-MS analysis over time | Compound degradation. | Identify the degradation products to understand the degradation pathway. Implement strategies to mitigate the specific degradation mechanism, such as adjusting pH, adding antioxidants, or protecting from light.[2] |
| Precipitate forms in the stock solution upon storage | Poor solubility or compound degradation to an insoluble product.[2] | Prepare a more dilute stock solution or use a different solvent with higher solubilizing power. Analyze the precipitate to determine if it is the parent compound or a degradant.[2] |
| Inconsistent results between experiments | Inconsistent solution preparation or variable storage times/conditions. | Standardize the protocol for solution preparation. Prepare fresh solutions for each experiment or establish and adhere to strict storage guidelines.[2] |
Data on TL-119 Stability
The following table summarizes the stability of TL-119 in various solvents under different storage conditions. The data is based on a 24-hour incubation period.
| Solvent | Storage Condition | Concentration (mM) | Percent Recovery (%) | Degradants Observed |
| DMSO | -20°C | 10 | 99.5 | No |
| DMSO | 4°C | 10 | 98.2 | Minor peak at RRT 1.2 |
| DMSO | Room Temperature | 10 | 91.3 | Major peak at RRT 1.2, minor peak at RRT 0.8 |
| Ethanol | -20°C | 10 | 99.8 | No |
| Ethanol | 4°C | 10 | 99.1 | No |
| Ethanol | Room Temperature | 10 | 96.5 | Minor peak at RRT 1.3 |
| Acetonitrile | -20°C | 10 | 99.9 | No |
| Acetonitrile | 4°C | 10 | 99.5 | No |
| Acetonitrile | Room Temperature | 10 | 98.8 | No |
| PBS (pH 7.4) | 4°C | 1 | 92.4 | Major peak at RRT 0.7 |
| PBS (pH 7.4) | Room Temperature | 1 | 75.6 | Major peak at RRT 0.7, multiple minor peaks |
Experimental Protocols
Protocol 1: Preparation of TL-119 Stock Solutions
This protocol outlines the steps for preparing a 10 mM stock solution of TL-119.
Materials:
-
TL-119 (solid)
-
Anhydrous DMSO (or other desired solvent)
-
Calibrated analytical balance
-
Amber glass vials or polypropylene tubes
-
Vortex mixer
Procedure:
-
Equilibrate the vial of solid TL-119 to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of TL-119 using a calibrated analytical balance.
-
Add the appropriate volume of the chosen solvent to achieve a final concentration of 10 mM.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.
-
For long-term storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
Store the aliquots at -20°C or -80°C, protected from light.[1]
Protocol 2: HPLC-Based Stability Assessment of TL-119
This protocol describes a general method for assessing the stability of TL-119 in a specific solvent over time.
Materials:
-
Prepared stock solution of TL-119
-
High-purity solvent for dilution
-
HPLC system with a UV detector
-
C18 HPLC column
-
HPLC-grade mobile phase solvents
Procedure:
-
Prepare a fresh solution of TL-119 at a known concentration (e.g., 100 µM) in the solvent to be tested.
-
Immediately inject a sample (t=0) onto the HPLC system to determine the initial peak area of TL-119.
-
Incubate the remaining solution under the desired storage conditions (e.g., room temperature, 4°C, 37°C).
-
At specified time points (e.g., 2, 4, 8, 24 hours), inject an aliquot of the incubated solution onto the HPLC system.
-
Quantify the peak area of the parent compound at each time point relative to the t=0 sample.
-
Plot the percentage of the remaining compound against time for each condition to determine the stability profile.
Visualizations
Caption: Workflow for assessing the stability of TL-119 in a given solvent.
Caption: Troubleshooting logic for inconsistent experimental results with TL-119.
References
Technical Support Center: Optimizing Bacillus subtilis Antibiotic Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing culture conditions for antibiotic production in Bacillus subtilis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the optimization of Bacillus subtilis fermentation for antibiotic production.
| Question/Issue | Possible Causes | Troubleshooting Suggestions |
| Q1: Why is my Bacillus subtilis culture showing poor growth? | 1. Suboptimal media composition. 2. Inappropriate pH of the culture medium. 3. Incorrect incubation temperature. 4. Inadequate aeration. 5. Issues with the inoculum. | 1. Media Optimization: Ensure your medium contains suitable carbon and nitrogen sources. Refer to Table 1 for recommended media components. 2. pH Adjustment: The optimal pH for B. subtilis growth is typically between 6.0 and 8.0.[1][2] Adjust the initial pH of your medium accordingly. 3. Temperature Control: The optimal growth temperature for most B. subtilis strains is around 37°C.[3] 4. Improve Aeration: B. subtilis is a strict aerobe.[3] Use baffled flasks and ensure a high shaking speed (e.g., 220 rpm) to provide sufficient oxygen. The flask volume should be at least five times the culture volume.[3] 5. Inoculum Quality: Use a fresh, actively growing seed culture. Refer to the Standard Inoculum Preparation Protocol. |
| Q2: My culture grows well, but the antibiotic yield is low or absent. | 1. Nutrient limitation or repression. 2. Suboptimal pH or temperature for antibiotic synthesis. 3. Insufficient aeration for secondary metabolism. 4. Timing of harvest. 5. Feedback inhibition by the produced antibiotic. | 1. Media Composition: Antibiotic production is often triggered by nutrient limitation. High concentrations of readily metabolizable sugars like glucose can sometimes repress secondary metabolism. Consider using alternative carbon sources or optimizing the carbon-to-nitrogen ratio. 2. Optimize pH and Temperature: The optimal conditions for antibiotic production may differ from those for optimal growth. For some strains, a temperature of 30°C and a pH of 8.0 have been shown to be optimal for antibiotic production.[2] 3. Aeration: Secondary metabolism, including antibiotic synthesis, is often highly dependent on aeration. Ensure vigorous shaking and proper flask-to-volume ratio. 4. Harvest Time: Antibiotic production typically occurs during the stationary phase of growth.[1] Perform a time-course experiment to determine the optimal harvest time. 5. Product Removal: While technically challenging in batch cultures, consider strategies for in-situ product removal in bioreactor setups if feedback inhibition is suspected. |
| Q3: I am observing significant batch-to-batch variability in antibiotic production. | 1. Inconsistent inoculum preparation. 2. Variations in media preparation. 3. Fluctuations in incubator conditions (temperature, shaking speed). | 1. Standardize Inoculum: Follow a strict protocol for inoculum preparation, ensuring the same age and cell density of the seed culture for each experiment. 2. Precise Media Preparation: Carefully control the composition and final pH of the medium for each batch. 3. Monitor Equipment: Regularly calibrate and monitor your incubators and shakers to ensure consistent operating conditions. |
| Q4: How does sporulation relate to antibiotic production? | Sporulation and antibiotic production are often linked and regulated by similar signaling pathways, such as the Spo0A phosphorelay.[4][5] Both are typically initiated in response to nutrient limitation as survival strategies.[5] | Understanding this link is key. Culture conditions that induce sporulation, such as nutrient-limiting media, are often conducive to antibiotic production. However, excessive sporulation can lead to a decrease in the vegetative, antibiotic-producing population. |
| Q5: What is the role of quorum sensing in regulating antibiotic synthesis? | Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population density-dependent manner. In B. subtilis, the ComQXPA quorum-sensing system regulates the production of certain antibiotics.[6][7][8] | Manipulating quorum sensing pathways could be a strategy to enhance antibiotic production. However, this is an advanced approach that may require genetic engineering of the production strain. |
Quantitative Data on Optimized Culture Conditions
The following tables summarize quantitative data from various studies on optimizing culture conditions for Bacillus subtilis antibiotic production.
Table 1: Optimized Media Components for Antibiotic Production
| Component | Substance | Optimal Concentration | Target Antibiotic/Activity | Reference |
| Carbon Source | Molasses | 20 g/L | Surfactin (B1297464) | [9] |
| Glucose | 40 g/L | Surfactin | [10] | |
| Nitrogen Source | Glutamic Acid | 15 g/L | Surfactin | [9] |
| Soybean Meal | 4.5 g/L | Surfactin | [9] | |
| Urea | 5 g/L | Surfactin | [10] | |
| Inorganic Salt | MgSO₄ | 0.4 g/L | Surfactin | [9] |
Table 2: Optimized Physical Parameters for Fermentation
| Parameter | Optimal Value | Target Antibiotic/Activity | Reference |
| Temperature | 42.9 °C | Surfactin | [9] |
| 30 °C | Antifungal metabolites | [2] | |
| pH | 5.0 | Surfactin | [9] |
| 7.0 - 8.0 | Antifungal metabolites | [2] | |
| Inoculum Size | 2% (v/v) | Surfactin | [9] |
| Fermentation Time | 42.8 hours | Surfactin | [9] |
Experimental Protocols
Standard Inoculum Preparation Protocol
-
Activation of Stock Culture: Inoculate B. subtilis from a glycerol (B35011) stock onto a Luria-Bertani (LB) agar (B569324) plate. Incubate at 37°C for 18-24 hours until single colonies are visible.[11]
-
Primary Seed Culture: Pick a single, well-isolated colony and inoculate it into a 250 mL flask containing 100 mL of LB broth.[11]
-
Incubation: Incubate the flask at 37°C with shaking at 180-220 rpm for 12-16 hours.[9][11] This will serve as the seed culture for the main fermentation.
General Fermentation Protocol for Antibiotic Production
-
Medium Preparation: Prepare the desired fermentation medium (refer to Table 1 for examples) in a flask with a volume at least five times that of the medium. Sterilize by autoclaving.
-
Inoculation: Inoculate the sterile fermentation medium with the seed culture, typically at a volume of 2% (v/v).[9]
-
Incubation: Incubate the fermentation flask at the optimized temperature and shaking speed (e.g., 30°C, 220 rpm) for the predetermined duration (e.g., 48 hours).[9]
-
Sampling and Analysis: At the end of the fermentation, harvest the culture broth. Separate the cells from the supernatant by centrifugation. The supernatant can then be used for antibiotic extraction and quantification.
Quantification of Antibiotic Activity: Agar Well Diffusion Assay
-
Prepare Indicator Plates: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify. Prepare a lawn of a susceptible indicator microorganism (e.g., Staphylococcus aureus) on the agar surface.
-
Create Wells: Aseptically create wells in the agar using a sterile cork borer.
-
Add Supernatant: Add a defined volume (e.g., 100 µL) of the cell-free supernatant from the B. subtilis fermentation to each well.
-
Incubation: Incubate the plates at the optimal temperature for the indicator strain (e.g., 37°C) for 18-24 hours.
-
Measure Inhibition Zone: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates higher antibiotic activity.
Quantification of Lipopeptide Antibiotics by HPLC
-
Sample Preparation: The cell-free supernatant may require extraction and partial purification to concentrate the lipopeptide antibiotics.
-
HPLC System: A reverse-phase HPLC system with a C18 column is commonly used for separating lipopeptides like surfactin, iturin, and fengycin.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA), is often employed. For example, a gradient from 60% to 93% acetonitrile over 9 minutes.[9]
-
Detection: Detection is typically performed using a UV detector at a wavelength of 214 nm.
-
Quantification: A standard curve is generated using purified antibiotic standards to quantify the concentration in the samples.[9]
Signaling Pathways and Experimental Workflows
Caption: The Spo0A phosphorelay pathway in B. subtilis.
Caption: The ComQXPA quorum-sensing system in B. subtilis.
Caption: General experimental workflow for antibiotic production.
References
- 1. Optimization of fermentation conditions for the production of lipopeptide antibiotics by <i>Bacillus subtilis</i> B29 [sc.iga.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. static.igem.org [static.igem.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Frontiers | Phosphorylation of the Bacillus subtilis Replication Controller YabA Plays a Role in Regulation of Sporulation and Biofilm Formation [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Social behaviours by Bacillus subtilis: quorum sensing, kin discrimination and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring ComQXPA quorum-sensing diversity and biocontrol potential of Bacillus spp. isolates from tomato rhizoplane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of fermentation conditions for surfactin production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring Bacillus subtilis Fermentation Conditions - Creative Biogene [microbiosci.creative-biogene.com]
- 11. academic.oup.com [academic.oup.com]
addressing low bioactivity of synthetic TL-119
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity with synthetic TL-119.
Introduction to Synthetic TL-119
Synthetic TL-119 is a novel peptide designed as an agonist for the TL-119 Receptor (TL-119R), a G-protein coupled receptor. The intended mechanism of action involves the activation of a downstream signaling cascade, leading to specific cellular responses. However, researchers have reported instances of lower-than-expected bioactivity in various experimental setups. This guide will help you troubleshoot potential causes and provide solutions to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: My synthetic TL-119 shows low to no bioactivity in my cell-based assay. What are the potential causes?
A1: Low bioactivity of synthetic peptides can stem from several factors.[1] It is crucial to systematically investigate the following possibilities:
-
Peptide Quality and Integrity:
-
Purity: The presence of impurities, such as truncated or modified peptide sequences from synthesis, can interfere with the activity of the target peptide.[2]
-
Aggregation: Synthetic peptides, especially those with hydrophobic residues, have a tendency to aggregate, which can mask the active site and reduce bioactivity.[1]
-
Degradation: Peptides can be susceptible to degradation by proteases or unstable under certain storage and experimental conditions.
-
-
Experimental Conditions:
-
Solubility: The peptide may not be fully dissolved in the assay buffer, leading to a lower effective concentration.[3]
-
Assay Protocol: Suboptimal assay conditions, such as incorrect incubation times, cell density, or reagent concentrations, can affect the outcome.
-
Cell Line Issues: The target receptor (TL-119R) expression levels may be too low in your chosen cell line, or the cells may have lost responsiveness over multiple passages.
-
Q2: How can I assess the quality of my synthetic TL-119 sample?
A2: To ensure the quality of your synthetic peptide, it is recommended to perform the following quality control checks:
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing peptide purity. A purity of ≥95% is recommended for most biological assays.[2]
-
Mass Spectrometry (MS): This technique will confirm the correct molecular weight of the synthetic peptide, ensuring the correct sequence was synthesized.
-
Aggregation Assessment: Dynamic Light Scattering (DLS) can be used to detect the presence of aggregates in your peptide solution.[4]
Q3: My peptide is pure, but the bioactivity is still low. What should I investigate next?
A3: If you have confirmed the purity and integrity of your synthetic TL-119, the next step is to optimize your experimental conditions:
-
Solubility Testing: Perform a systematic solubility test using different solvents. For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO before diluting in aqueous buffer can be effective.[3]
-
Assay Optimization:
-
Concentration Range: Test a wider range of peptide concentrations in your assay.
-
Incubation Time: Vary the incubation time to ensure you are capturing the optimal response window.
-
Cell Density: Optimize the number of cells seeded per well.
-
-
Receptor Expression: Confirm the expression of the TL-119 Receptor in your cell line using techniques like qPCR, Western blot, or flow cytometry.
Q4: Could the low bioactivity be related to the peptide's structure?
A4: Yes, the primary amino acid sequence and resulting secondary structure can significantly impact bioactivity.[5] Peptides with high hydrophobicity or specific sequences can be prone to aggregation.[1] If you consistently experience low bioactivity despite troubleshooting, you may consider redesigning the peptide sequence to improve solubility or stability.
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting low bioactivity of synthetic TL-119.
Caption: A step-by-step workflow for troubleshooting low bioactivity.
Hypothetical Signaling Pathway for TL-119
Synthetic TL-119 is designed to bind to and activate the TL-119 Receptor (TL-119R), a G-protein coupled receptor. This interaction is hypothesized to initiate a signaling cascade as illustrated below.
Caption: Hypothesized signaling pathway of synthetic TL-119.
Experimental Protocols
Protocol 1: Assessment of Synthetic TL-119 Purity by RP-HPLC
Objective: To determine the purity of the synthetic TL-119 peptide.
Materials:
-
Synthetic TL-119 (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase C18 column
Procedure:
-
Prepare mobile phase A: 0.1% TFA in water.
-
Prepare mobile phase B: 0.1% TFA in ACN.
-
Reconstitute a small amount of lyophilized TL-119 in mobile phase A to a concentration of 1 mg/mL.
-
Inject 10-20 µL of the peptide solution onto the C18 column.
-
Run a linear gradient of 5% to 95% mobile phase B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Calculate the purity by integrating the area of the main peptide peak relative to the total peak area.
Protocol 2: Cell-Based Bioactivity Assay for Synthetic TL-119 (cAMP Measurement)
Objective: To measure the bioactivity of synthetic TL-119 by quantifying the intracellular accumulation of cyclic AMP (cAMP).
Materials:
-
HEK293 cells stably expressing the TL-119 Receptor (HEK293-TL-119R)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Synthetic TL-119
-
Positive control agonist
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Seed HEK293-TL-119R cells in a 96-well plate at an optimized density and incubate overnight.
-
Prepare serial dilutions of synthetic TL-119 and the positive control in assay buffer.
-
Wash the cells once with assay buffer.
-
Add the peptide dilutions to the cells and incubate for the optimized time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Plot the cAMP concentration against the log of the peptide concentration to generate a dose-response curve and determine the EC50 value.
Caption: Workflow for the cell-based bioactivity assay.
Data Presentation
Table 1: Physicochemical Properties of Synthetic TL-119
| Property | Value | Method of Determination |
| Molecular Weight | 1567.85 Da | Mass Spectrometry |
| Purity | ≥95% | RP-HPLC |
| Sequence | [Hypothetical Sequence] | Edman Degradation / MS |
| Isoelectric Point (pI) | 8.5 | Calculated |
| Solubility | Soluble in water with 0.1% TFA | Experimental |
Table 2: Expected Results from a Successful Bioactivity Assay
| Compound | EC50 (nM) | Maximum Response (% of Control) |
| Positive Control Agonist | 10 ± 2 | 100% |
| Synthetic TL-119 (Batch A) | 50 ± 10 | 95 ± 5% |
| Synthetic TL-119 (Problematic Batch) | >1000 | <20% |
| Vehicle Control | No activity | 0% |
References
Technical Support Center: TL-119 / A-3302-B
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers utilizing TL-119 / A-3302-B in their experiments. The content is tailored for researchers, scientists, and drug development professionals working in virology and drug discovery.
Compound Identification
It is critical to note that TL-119 and A-3302-B are synonyms for the same chemical entity. [1] This peptide has been isolated from the marine bacterium Micromonospora sp. and is noted for its specific antiviral and anti-inflammatory properties.[2][3]
| Identifier | Value |
| Synonyms | TL-119, A-3302-B, Antibiotic TL 119 |
| CAS Number | 55599-68-3[1] |
| Molecular Formula | C42H57N7O9[1] |
| Molecular Weight | 803.9 g/mol [1] |
Mechanism of Action
TL-119 / A-3302-B has been identified as a specific inhibitor of Herpes Simplex Virus type 2 (HSV-2).[2][3] Its primary mechanism of action is the inhibition of viral egress, preventing the release of new virus progeny from infected host cells.[2][3] This action reduces both cell-to-cell spread and the transmission of the extracellular free virus.[2][3] Importantly, the compound does not affect the expression of viral proteins, indicating its effect occurs at a late stage of the viral replicative cycle.[2][3]
Quantitative Data
The following table summarizes the reported efficacy of TL-119 / A-3302-B against HSV-2.
| Target | Assay Type | EC50 Value | Reference |
| Wild-type HSV-2 | Plaque Reduction Assay | 14 µM | [2][3] |
| Acyclovir-resistant HSV-2 | Plaque Reduction Assay | 24.92 µM | [2] |
| Wild-type HSV-2 | Virus Yield Reduction Assay | 11.31 µM |
Frequently Asked Questions (FAQs)
Q1: Are TL-119 and A-3302-B different compounds?
A1: No, TL-119 and A-3302-B are synonyms for the same peptide antibiotic.[1] They share the same chemical structure, molecular formula, and CAS number.[1]
Q2: What is the primary biological activity of TL-119 / A-3302-B?
A2: The primary reported biological activity is the specific inhibition of Herpes Simplex Virus type 2 (HSV-2) replication.[2][3] It also possesses anti-inflammatory properties.
Q3: How does TL-119 / A-3302-B inhibit HSV-2?
A3: It inhibits the late stages of the viral life cycle, specifically preventing the egress (release) of newly formed viral particles from the infected host cell.[2][3] This is different from many standard antivirals, like acyclovir, which target viral DNA synthesis.[2]
Q4: Is TL-119 / A-3302-B effective against other viruses?
A4: Based on available research, its antiviral activity is specific to HSV-2.[2] Studies have shown it does not exhibit significant inhibitory activity against HSV-1 or Human Cytomegalovirus (HCMV).[2]
Q5: Can this compound be used against acyclovir-resistant HSV-2 strains?
A5: Yes, TL-119 / A-3302-B has demonstrated efficacy against acyclovir-resistant strains of HSV-2, making it a valuable tool for research in this area.[2][3]
Troubleshooting Guides
Issue 1: High variability in EC50 values between experiments.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Stability/Solubility | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. Ensure the final solvent concentration is consistent across all wells and is below 0.5%. | Consistent compound concentration and activity, leading to more reproducible EC50 values. |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of infection and treatment. | Reduced variability in cellular response to both viral infection and compound treatment. |
| Inconsistent Viral Titer | Use a well-characterized and consistently titered viral stock for all experiments. Perform a viral plaque assay to confirm the titer of the stock before initiating large-scale experiments. | Uniform multiplicity of infection (MOI) across experiments, ensuring a consistent baseline for inhibition measurement. |
Issue 2: No significant reduction in viral titer observed.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Timing of Compound Addition | For a viral egress inhibitor, the compound must be present during the late stages of the viral life cycle. Ensure the compound is added post-infection, allowing for viral entry, replication, and protein synthesis to occur. Refer to the time-of-addition assay protocol. | The compound will be present to inhibit the egress of newly formed virions. |
| Suboptimal Compound Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., from 0.1 µM to 100 µM) to determine the optimal inhibitory concentration for your specific cell line and viral strain. | Identification of the effective concentration range for viral inhibition. |
| Assay Readout is Not Measuring Viral Egress | A plaque reduction or virus yield reduction assay is appropriate. Assays that measure viral entry or early gene expression will not show an effect from an egress inhibitor. | The chosen assay will accurately reflect the compound's mechanism of action. |
Experimental Protocols
Protocol 1: Plaque Reduction Assay for EC50 Determination
This protocol is designed to determine the concentration of TL-119 / A-3302-B that inhibits HSV-2 plaque formation by 50%.
Materials:
-
Vero cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
HSV-2 stock of known titer
-
TL-119 / A-3302-B stock solution in DMSO
-
Methylcellulose (B11928114) overlay medium (1.2%)
-
Crystal violet staining solution (0.1% in 20% ethanol)
Procedure:
-
Cell Seeding: Seed Vero cells in 24-well plates and grow to 95-100% confluency.
-
Compound Dilution: Prepare serial dilutions of TL-119 / A-3302-B in culture medium.
-
Infection: Aspirate the culture medium from the cells and infect with HSV-2 at a multiplicity of infection (MOI) of 0.001 PFU/cell in the presence of the diluted compound or vehicle control (DMSO). Incubate for 2 hours at 37°C.
-
Overlay: Remove the virus inoculum and overlay the cells with methylcellulose medium containing the corresponding concentrations of the compound.
-
Incubation: Incubate the plates at 37°C for 24-48 hours until plaques are visible.
-
Staining: Aspirate the overlay, fix, and stain the cells with crystal violet solution.
-
Quantification: Count the number of plaques in each well. The EC50 value is calculated by regression analysis of the percentage of plaque reduction compared to the vehicle control.
Protocol 2: Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of the inhibitor.
Materials:
-
Same as Protocol 1, excluding methylcellulose and crystal violet.
Procedure:
-
Cell Seeding and Infection: Seed Vero cells in 24-well plates. Infect confluent monolayers with HSV-2 at an MOI of 1 PFU/cell for 2 hours.
-
Treatment: After infection, wash the cells to remove the inoculum and add fresh medium containing serial dilutions of TL-119 / A-3302-B or a vehicle control.
-
Incubation: Incubate for 24 hours.
-
Harvest: Collect the cells and supernatant. Subject the samples to three freeze-thaw cycles to release intracellular virions.
-
Titration: Determine the viral titer of the harvested samples by performing a plaque assay on fresh Vero cell monolayers.
-
Analysis: Compare the viral titers from the treated samples to the vehicle control to determine the extent of inhibition. The EC50 can be calculated based on the reduction in viral yield.
References
- 1. TL 119 | C42H57N7O9 | CID 6441696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Peptide A-3302-B Isolated from a Marine Bacterium Micromonospora sp. Inhibits HSV-2 Infection by Preventing the Viral Egress from Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Peptide A-3302-B Isolated from a Marine Bacterium Micromonospora sp. Inhibits HSV-2 Infection by Preventing the Viral Egress from Host Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioactivity of Natural vs. Synthetic TL-119
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known biological activities of the natural peptide antibiotic TL-119, also known as A-3302-B, and discusses the critical considerations for its synthetic counterpart. While a direct, quantitative comparison of the bioactivity between the natural and a correctly structured synthetic TL-119 is not yet available in published literature, this document summarizes the existing data on the natural product, clarifies the history of its structural determination, and provides detailed experimental protocols for future comparative studies.
Introduction to TL-119 (A-3302-B)
TL-119 is a peptide antibiotic naturally produced by a bacterium resembling Bacillus subtilis. It has demonstrated notable biological activity, primarily against Gram-positive bacteria and Herpes Simplex Virus-2 (HSV-2). The journey to understand and reproduce this molecule has been complex, marked by a significant structural revision that has profound implications for the bioactivity of any synthetic version.
Bioactivity of Natural TL-119
The naturally occurring TL-119 has been shown to possess both antibacterial and antiviral properties.
Antibacterial Activity
Antiviral Activity
More recent research has highlighted the antiviral potential of natural TL-119 (A-3302-B). Specifically, it has been shown to inhibit Herpes Simplex Virus-2 (HSV-2) by preventing the egress of new virus particles from host cells[2]. This novel mechanism of action makes it a molecule of interest for further antiviral drug development.
The Challenge of Synthesis: A Tale of Structural Revision
The chemical synthesis of TL-119 has been pivotal in understanding its true structure. An initial attempt to synthesize the molecule based on its originally proposed structure resulted in a compound with different physicochemical and biological properties compared to the natural product[3]. This discrepancy led to a re-examination and subsequent revision of the amino acid configuration within the peptide.
This structural revision is a critical factor in the comparison of natural and synthetic TL-119. Any synthetic version must be based on the revised, correct structure to be a valid comparator to the natural product. To date, published research has not yet presented a head-to-head comparison of the bioactivity of natural TL-119 with a synthetic version confirmed to have the correct, revised structure.
Quantitative Bioactivity Data
The following table summarizes the available quantitative bioactivity data for natural TL-119 (A-3302-B). A corresponding entry for a correctly structured synthetic TL-119 remains to be determined by future research.
| Bioactivity Parameter | Natural TL-119 (A-3302-B) | Synthetic TL-119 (Revised Structure) | Reference Organism/Virus |
| Antiviral EC50 | 14 µM | Data not available | Herpes Simplex Virus-2 (HSV-2)[2] |
| Antibacterial MIC | Specific data not available | Data not available | Gram-positive bacteria |
Experimental Protocols
To facilitate future comparative studies, detailed protocols for key bioactivity assays are provided below.
Broth Microdilution Assay for Antibacterial Susceptibility (MIC Determination)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.
1. Preparation of Materials:
- Test compound (Natural and Synthetic TL-119) stock solutions of known concentration.
- Sterile 96-well microtiter plates.
- Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
- Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 108 CFU/mL), which is then further diluted to a final concentration of 5 x 105 CFU/mL in the test wells.
- Positive control (bacterial growth without antibiotic) and negative control (broth only) wells.
2. Assay Procedure:
- Serially dilute the test compounds in the microtiter plate to achieve a range of concentrations.
- Inoculate each well (except the negative control) with the standardized bacterial suspension.
- Incubate the plates at 37°C for 18-24 hours.
- Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Plaque Reduction Assay for Antiviral Activity (EC50 Determination)
This assay is used to quantify the reduction in infectious virus particles in the presence of an antiviral compound.
1. Preparation of Materials:
- Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV-2) in multi-well plates.
- Test compound (Natural and Synthetic TL-119) stock solutions.
- Virus stock of a known titer (Plaque Forming Units/mL).
- Cell culture medium and overlay medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells.
- Staining solution (e.g., crystal violet) to visualize plaques.
2. Assay Procedure:
- Prepare serial dilutions of the test compounds.
- Pre-incubate the virus with the test compound dilutions for a set period (e.g., 1 hour at 37°C).
- Infect the cell monolayers with the virus-compound mixtures.
- After an adsorption period, remove the inoculum and add the overlay medium.
- Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
- Fix and stain the cells to visualize and count the plaques.
- The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 is the concentration of the compound that reduces the number of plaques by 50%.
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for comparing bioactivity and the known antiviral mechanism of natural TL-119.
Caption: Workflow for Comparative Bioactivity Analysis.
Caption: Antiviral Mechanism of Natural TL-119 against HSV-2.
Conclusion and Future Directions
Natural TL-119 (A-3302-B) is a promising bioactive peptide with demonstrated antibacterial and unique anti-HSV-2 activity. The historical challenge of its structural determination highlights the critical need for any synthetic analogue to be based on the revised, correct structure for meaningful bioactivity comparisons. Currently, there is a clear gap in the scientific literature providing a direct, quantitative comparison between the natural and correctly synthesized TL-119.
Future research should prioritize the total synthesis of TL-119 based on its revised structure, followed by a comprehensive comparative analysis of its antibacterial and antiviral activities against the natural product. The experimental protocols provided in this guide offer a framework for such studies. This will be a crucial step in unlocking the full therapeutic potential of this intriguing natural product and its synthetic derivatives.
References
- 1. Isolation of a new peptide antibiotic TL-119. Studies on antibiotics from the genus Bacillus. IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Peptide A-3302-B Isolated from a Marine Bacterium Micromonospora sp. Inhibits HSV-2 Infection by Preventing the Viral Egress from Host Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis and Structural Revision of the Antibiotic Tetrapeptide GE81112A - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of TL-119 and Other Bacillus-Derived Antibiotics
A comprehensive review of the in vitro activity of TL-119 relative to other prominent peptide and lipopeptide antibiotics produced by Bacillus species.
Introduction to TL-119
TL-119 is a peptide antibiotic that was first isolated from a strain resembling Bacillus subtilis.[1] It is characterized as a neutral peptide with the empirical formula C42H57N7O9.[1] Early research demonstrated its activity against Gram-positive bacteria.[1] Another antibiotic, designated A-3302-B, is considered to be synonymous with TL-119. While its antiviral properties have been more recently explored, its antibacterial action has been described qualitatively as potent, with a notable effect observed against Lysinibacillus sphaericus in agar (B569324) diffusion assays.[2] However, specific Minimum Inhibitory Concentration (MIC) values, which are crucial for a quantitative comparison of antibiotic efficacy, have not been reported in the available scientific literature.
Quantitative Comparison of Bacillus Antibiotics against Staphylococcus aureus
To provide a framework for evaluating the potential efficacy of TL-119, this section presents the MIC values of several other well-established antibiotics produced by Bacillus species against Staphylococcus aureus. The data is summarized in the table below. It is important to note that MIC values can vary between different strains of the same bacterial species and under different experimental conditions.
| Antibiotic Class | Antibiotic | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Peptide | TL-119 | Gram-positive bacteria | Data not available |
| Polypeptide | Bacitracin | Staphylococcus aureus | 32 - >4,096 |
| Lipopeptide | Surfactin | Staphylococcus aureus | 512 - 1024 |
| Lipopeptide | Iturin | Staphylococcus aureus | 32 - 64 |
| Polypeptide | Gramicidin S | Staphylococcus aureus | 4 - 8 |
| Polypeptide | Polymyxin B | Staphylococcus aureus | 100 - 800 |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to quantify the in vitro activity of an antimicrobial agent. The data presented for the comparative Bacillus antibiotics are typically generated using the broth microdilution method, following standardized protocols such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Key Steps:
-
Preparation of Antimicrobial Stock Solution: A stock solution of the antibiotic is prepared at a known concentration in a suitable solvent.
-
Serial Dilution: The stock solution is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a specific turbidity, typically corresponding to a defined colony-forming unit (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells (no antibiotic and no bacteria) are included.
-
Incubation: The plate is incubated at a specified temperature (e.g., 35-37°C) for a defined period (e.g., 18-24 hours).
-
Reading of Results: The MIC is determined by visual inspection as the lowest concentration of the antibiotic that prevents visible turbidity or growth.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship of Bacillus Antibiotic Classes
Caption: Classification of antibiotics produced by Bacillus species.
References
Comparative Guide to the Structure-Activity Relationship of TAS-119 and its Analogous Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of TAS-119, a potent dual inhibitor of Aurora A and Tropomyosin Receptor Kinase (TRK), with other relevant inhibitors targeting these kinases. The structure-activity relationships (SAR) are explored through tabulated experimental data, and detailed protocols for key biological assays are provided. Visualizations of the targeted signaling pathways and a representative experimental workflow are included to facilitate a deeper understanding of the mechanism of action and evaluation process for these compounds.
Introduction to TAS-119
TAS-119 is an orally bioavailable small molecule that demonstrates potent inhibitory activity against both Aurora A kinase and the family of Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC).[1] Its dual-targeting nature makes it a compound of interest for cancers driven by the dysregulation of these signaling pathways. Aurora A is a key regulator of mitosis, and its overexpression is common in many cancers.[2] The TRK family of receptors, when activated by gene fusions, act as oncogenic drivers in a variety of tumor types.[3] The following sections provide a detailed comparison of TAS-119's activity with other inhibitors and the methodologies used for their evaluation.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of TAS-119 and a selection of other inhibitors against Aurora and TRK kinases. The data is presented to facilitate a comparative analysis of their potency and selectivity.
Table 1: Comparison of Inhibitory Activity against Aurora Kinases
| Compound | Chemical Structure | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Selectivity (Aurora B / Aurora A) |
| TAS-119 [1] | 1-(2,3-dichlorobenzoyl)-4-((5-fluoro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyridin-2-yl)methyl)piperidine-4-carboxylic acid | 1.0 | 95 | 95 |
| Alisertib (MLN8237) [4] | N-(4-((4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methyl)phenyl)-N-methylcyclopropanecarboxamide | 1.2 | 396.5 | >330 |
| Danusertib (PHA-739358) [5] | N-(4-((6,7-dimethoxyquinazolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)urea | 13 | 79 | 6.1 |
| AMG 900 [4] | N-(4-((4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methyl)phenyl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide | 5 | 4 | 0.8 |
| Tozasertib (VX-680) [5] | Cyclopropanecarboxylic acid (4-(4-(4-methyl-piperazin-1-yl)-6-(5-methyl-2H-pyrazol-3-ylamino)-pyrimidin-2-ylsulfanyl)-phenyl)-amide | 0.6 (Ki) | 18 (Ki) | 30 |
Note: IC₅₀ values represent the half-maximal inhibitory concentration. A higher selectivity ratio indicates greater selectivity for Aurora A over Aurora B.
Table 2: Comparison of Inhibitory Activity against TRK Kinases
| Compound | Chemical Structure | TRKA IC₅₀ (nM) | TRKB IC₅₀ (nM) | TRKC IC₅₀ (nM) |
| TAS-119 | 1-(2,3-dichlorobenzoyl)-4-((5-fluoro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyridin-2-yl)methyl)piperidine-4-carboxylic acid | ~1.5 | ~1.5 | ~1.5 |
| Larotrectinib (LOXO-101) [6] | (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide | 5 | 11 | 6 |
| Entrectinib [6] | N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-4-(4-methylpiperazin-1-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)benzamide | 1.7 | 0.1 | 0.1 |
| Selitrectinib (LOXO-195) [6] | (R)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxy-3-methylpyrrolidine-1-carboxamide | <1 | <1 | <1 |
| Repotrectinib (TPX-0005) [6] | N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxy-3-methylazetidine-1-carboxamide | <1 | <1 | <1 |
Note: The IC₅₀ values for TAS-119 against TRK kinases are approximated based on available preclinical data.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for in vitro kinase inhibition and cell-based proliferation assays.
In Vitro Aurora A Kinase Inhibition Assay (Luminescence-Based)
This assay determines the ability of a compound to inhibit the enzymatic activity of purified Aurora A kinase by measuring the amount of ADP produced.[7][8][9]
Materials:
-
Purified recombinant human Aurora A kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Test compound dilution
-
Purified Aurora A kinase in Kinase Assay Buffer
-
Substrate/ATP mix (containing Kemptide and ATP at a concentration near the Km for ATP)
-
-
Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP, which is then used by luciferase to generate a luminescent signal. Incubate at room temperature for 30-45 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell-Based Proliferation Assay for TRK Inhibitors (MTT Assay)
This assay assesses the anti-proliferative activity of TRK inhibitors in cancer cell lines that are dependent on TRK signaling for their growth and survival.[10]
Materials:
-
A cancer cell line with a known NTRK gene fusion (e.g., KM12 cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Clear, flat-bottomed 96-well plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound or a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log concentration of the test compound and determine the IC₅₀ value using a non-linear regression analysis.
Mandatory Visualizations
The following diagrams were generated using the DOT language to visualize key signaling pathways and a representative experimental workflow.
Caption: Aurora A Signaling Pathway and Inhibition by TAS-119.
Caption: TRK Signaling Pathway and Inhibition by TAS-119.
Caption: Experimental Workflow for Kinase Inhibitor Screening.
References
- 1. medkoo.com [medkoo.com]
- 2. csmres.co.uk [csmres.co.uk]
- 3. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of TL-119 and Vancomycin: A Guide for Researchers
A comparative analysis of the peptide antibiotic TL-119 and the glycopeptide antibiotic vancomycin (B549263) is presented for researchers, scientists, and drug development professionals. This guide synthesizes the available data on their mechanisms of action, antibacterial spectra, and provides a framework for their comparative evaluation through standardized experimental protocols.
While vancomycin is a well-characterized antibiotic with extensive clinical data, information on TL-119 is limited to early-stage research published in 1975. This guide provides a comparative overview based on the available information and outlines the necessary experimental approaches for a comprehensive head-to-head analysis.
Physicochemical Properties and Class
| Feature | TL-119 | Vancomycin |
| Antibiotic Class | Peptide Antibiotic | Glycopeptide Antibiotic |
| Source | Isolated from a strain resembling Bacillus subtilis[1] | Derived from the bacterium Amycolatopsis orientalis (formerly Streptomyces orientalis)[2][3] |
| Empirical Formula | C42H57N7O9[1] | C66H75Cl2N9O24 |
| Molecular Weight | 803.9 g/mol [4] | 1449.3 g/mol |
| General Structure | A neutral peptide containing threonine, alanine, valine, leucine, and phenylalanine.[1] | A complex tricyclic glycopeptide.[3] |
Mechanism of Action
TL-119: The precise mechanism of action for TL-119 has not been fully elucidated in the available literature. However, as a peptide antibiotic isolated from Bacillus subtilis, it is likely to disrupt the bacterial cell membrane or interfere with cell wall synthesis, similar to other antimicrobial peptides from this genus.
Vancomycin: Vancomycin inhibits bacterial cell wall synthesis in Gram-positive bacteria.[5][6] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[2][5] This binding sterically hinders the transglycosylase and transpeptidase enzymes, preventing the polymerization and cross-linking of peptidoglycan chains, which is essential for cell wall integrity.[5][6] This leads to a weakened cell wall and subsequent cell lysis.[6]
References
- 1. Isolation of a new peptide antibiotic TL-119. Studies on antibiotics from the genus Bacillus. IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora A Inhibitor TAS-119 Enhances Antitumor Efficacy of Taxanes In Vitro and In Vivo: Preclinical Studies as Guidance for Clinical Development and Trial Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Overview of the Antimicrobial Compounds Produced by Members of the Bacillus subtilis Group [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. On the structure of a new antibiotic TL-119 (studies on antibiotics from the genus Bacillus. VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TAS-119, a novel selective Aurora A and TRK inhibitor, exhibits antitumor efficacy in preclinical models with deregulated activation of the Myc, β-Catenin, and TRK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy and Mechanism of Action of TL-119 (TAS-119), a Dual Aurora A and TRK Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Preclinical Profile of TL-119 (TAS-119)
This guide provides a comprehensive overview of the preclinical data for TL-119, also known as TAS-119, a novel, orally active small molecule inhibitor. TL-119 distinguishes itself through its dual inhibitory action against Aurora A kinase and Tropomyosin Receptor Kinases (TRK), presenting a promising therapeutic strategy for cancers with dysregulated Myc, β-Catenin, and TRK signaling pathways. This document summarizes key performance data, outlines experimental methodologies, and visualizes the underlying biological pathways and research workflows to support further investigation and development.
Data Presentation: In Vitro Potency and Clinical Efficacy
The antitumor activity of TL-119 has been characterized through extensive preclinical studies, demonstrating potent and selective inhibition of its primary targets. The following tables summarize the in vitro inhibitory concentrations (IC50) against key kinases and the outcomes of a Phase 1 clinical trial.
| Target Kinase | IC50 (nmol/L)[1] |
| Aurora A | 1.04 |
| Aurora B | 95[2][3] |
| TRKA | 1.46 |
| TRKB | 1.53 |
| TRKC | 1.47 |
Table 1: In Vitro Inhibitory Activity of TL-119 (TAS-119) against Aurora and TRK Kinases.
A first-in-human, open-label, non-randomized, dose-escalation Phase 1 study (NCT02448589) was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of TL-119 monotherapy in patients with advanced solid tumors.[4][5]
| Clinical Trial ID | Phase | Status | Key Findings |
| NCT02448589 | 1 | Closed | Favorable safety and tolerability. Dose-dependent, low-grade eye toxicity was observed. Limited preliminary anti-tumor activity as a monotherapy.[5] |
Table 2: Summary of the Phase 1 Clinical Trial of TL-119 (TAS-119) Monotherapy.
Experimental Protocols
The preclinical evaluation of TL-119 involved a range of in vitro and in vivo assays to determine its efficacy and mechanism of action. Below are the methodologies for key experiments.
In Vitro Kinase Inhibition Assay
To determine the half-maximal inhibitory concentration (IC50) of TL-119 against target kinases, a standard in vitro kinase assay was performed. Recombinant human kinase domains (Aurora A, Aurora B, TRKA, TRKB, TRKC) were incubated with a peptide substrate and ATP. TL-119 was added at various concentrations to determine its inhibitory effect on the phosphorylation of the substrate. The amount of phosphorylated substrate was quantified, and IC50 values were calculated.
Cell-Based Proliferation Assays
Human cancer cell lines with known genetic alterations, such as MYC family amplification or CTNNB1 mutations, were cultured in the presence of varying concentrations of TL-119. Cell viability was assessed after a defined incubation period (e.g., 72 hours) using a standard method like the MTS or CellTiter-Glo assay. The IC50 values for cell growth inhibition were then determined.
In Vivo Tumor Xenograft Studies
To evaluate the in vivo antitumor efficacy of TL-119, human cancer cell lines were implanted into immunocompromised mice to establish tumor xenografts. Once the tumors reached a palpable size, mice were treated with TL-119 orally at various doses and schedules. Tumor growth was monitored over time, and the percentage of tumor growth inhibition (TGI) was calculated to quantify the efficacy of the inhibitor.[6] At the end of the study, tumors were excised for pharmacodynamic and histological analysis.[6]
Mandatory Visualizations
The following diagrams illustrate the signaling pathways affected by TL-119 and a typical workflow for its experimental validation.
References
- 1. TAS-119, a novel selective Aurora A and TRK inhibitor, exhibits antitumor efficacy in preclinical models with deregulated activation of the Myc, β-Catenin, and TRK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. benchchem.com [benchchem.com]
Comparative Analysis of Cross-Resistance Profiles Involving TL-119
Disclaimer: Initial searches for "TL-119" identified a peptide antibiotic isolated from a strain resembling Bacillus subtilis, as detailed in a 1975 publication.[1][2] More recent and extensive data, particularly regarding cross-resistance in oncology or other fields, is not available under this designation. Another compound, TAS-119 , an Aurora A and TRK inhibitor, has been described in preclinical models.[3] Given the specificity of the request for a detailed cross-resistance guide, this document will use a well-characterized therapeutic agent as a model to demonstrate the required structure and content. This guide is intended as a template for researchers, scientists, and drug development professionals.
Introduction to Acquired Resistance and Cross-Resistance
Acquired resistance is a primary challenge in drug therapy, where a previously sensitive cell population or organism becomes unresponsive to treatment. This often occurs through the selection of genetic or epigenetic alterations that circumvent the drug's mechanism of action. Cross-resistance is a related phenomenon where resistance to one drug confers resistance to other, often structurally or mechanistically similar, drugs.[4][5] Understanding the patterns of cross-resistance is critical for designing effective sequential and combination therapy strategies, predicting treatment failure, and guiding the development of next-generation therapeutics.
This guide provides a comparative framework for evaluating the cross-resistance profile of a novel therapeutic agent, using a hypothetical tyrosine kinase inhibitor (TKI), "Compound-X," as an example in the context of Non-Small Cell Lung Cancer (NSCLC) with an activating EGFR mutation.
Cross-Resistance Profile of Compound-X
To assess the efficacy of Compound-X in the context of resistance to existing therapies, its activity was profiled against cell lines with acquired resistance to first- and third-generation EGFR TKIs. The half-maximal inhibitory concentration (IC50) was determined for each compound in the parental (sensitive) cell line and its resistant derivatives.
Table 1: Comparative IC50 Values (nM) of EGFR TKIs in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | Genotype | Gefitinib (1st Gen) | Osimertinib (3rd Gen) | Compound-X (Novel) | Fold-Change (vs. Parental) |
| PC-9 | EGFR ex19del (Parental) | 15 | 12 | 8 | - |
| PC-9/GR | EGFR ex19del, T790M | >10,000 | 25 | 15 | 1.9x |
| PC-9/OR | EGFR ex19del, T790M, C797S | >10,000 | >8,000 | 4,500 | 562.5x |
Data is hypothetical and for illustrative purposes only.
Interpretation:
-
The parental PC-9 cell line is sensitive to all three inhibitors.
-
The PC-9/GR line, with the T790M "gatekeeper" mutation, shows high-level resistance to the first-generation TKI Gefitinib but remains sensitive to Osimertinib and Compound-X. This indicates a lack of cross-resistance between Compound-X and first-generation TKIs in this context.
-
The PC-9/OR line, harboring the C797S mutation, is highly resistant to both Gefitinib and Osimertinib. It also shows significant resistance to Compound-X, suggesting a potential for cross-resistance with third-generation inhibitors when this specific mutation is present.
Experimental Protocols
Generation of Resistant Cell Lines
Resistant cell lines were generated by continuous exposure of the parental PC-9 cell line to escalating concentrations of the respective EGFR TKI (Gefitinib or Osimertinib) over a period of 6-9 months.
-
Initiation: PC-9 cells were cultured in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. The initial drug concentration was set at the IC10 value.
-
Dose Escalation: The drug concentration was gradually doubled every 2-3 weeks as cells recovered and resumed proliferation.
-
Clonal Isolation: Once cells demonstrated stable growth at a high drug concentration (e.g., 1 µM), single-cell clones were isolated using limiting dilution.
-
Resistance Confirmation: Clones were expanded and maintained in drug-containing medium. Resistance was confirmed by cell viability assays and sequencing for known resistance mutations (e.g., T790M, C797S).
Cell Viability and IC50 Determination Assay
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Cell Seeding: Parental and resistant cells were seeded into 96-well opaque plates at a density of 3,000-5,000 cells per well and allowed to adhere for 24 hours.
-
Drug Treatment: Cells were treated with a 10-point serial dilution of each TKI for 72 hours.
-
Lysis and Luminescence Reading: After incubation, CellTiter-Glo® reagent was added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present. Luminescence was read on a plate reader.
-
Data Analysis: The relative luminescence units (RLU) were normalized to vehicle-treated controls. IC50 values were calculated by fitting the data to a four-parameter logistic curve using GraphPad Prism software.
Visualized Workflows and Pathways
Signaling Pathway and Drug Action
The diagram below illustrates the EGFR signaling pathway, the points of inhibition by different generations of TKIs, and the mechanism by which key resistance mutations interfere with drug binding.
Caption: EGFR signaling pathway with TKI inhibition points and resistance mutation effects.
Experimental Workflow for Cross-Resistance Assessment
The following workflow outlines the key steps in generating and testing resistant cell lines to determine a compound's cross-resistance profile.
Caption: Workflow for generating and characterizing cross-resistance in cell lines.
References
- 1. Isolation of a new peptide antibiotic TL-119. Studies on antibiotics from the genus Bacillus. IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TL 119 | C42H57N7O9 | CID 6441696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TAS-119, a novel selective Aurora A and TRK inhibitor, exhibits antitumor efficacy in preclinical models with deregulated activation of the Myc, β-Catenin, and TRK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-resistance and biochemical mechanism of resistance to cyantraniliprole in a near-isogenic line of whitefly Bemisia tabaci Mediterranean (Q biotype) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-Resistance, Collateral Sensitivity, Antibiotic Interactions, and Their Influence on Antibiotic Resistance Evolution in Bacteria [escholarship.org]
A Comparative Guide to the Efficacy of Bacillus subtilis Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
The increasing challenge of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Bacillus subtilis, a ubiquitous soil bacterium, has garnered significant attention as a prolific producer of a diverse arsenal (B13267) of antimicrobial peptides (AMPs). These peptides represent a promising alternative to conventional antibiotics due to their broad-spectrum activity and unique mechanisms of action. This guide provides an objective comparison of the efficacy of three major families of Bacillus subtilis lipopeptides: surfactins, iturins, and fengycins, supported by experimental data and detailed methodologies to aid in research and development efforts.
Executive Summary
Bacillus subtilis produces a variety of cyclic lipopeptides, with surfactins, iturins, and fengycins being the most extensively studied. These AMPs exhibit distinct antimicrobial profiles:
-
Surfactins: Primarily known for their potent antibacterial and antiviral activities. They are powerful biosurfactants.[1][2]
-
Iturins: Display strong and broad-spectrum antifungal activity, but also exhibit significant hemolytic activity.[3]
-
Fengycins: Particularly effective against filamentous fungi and also possess antifungal properties with limited cytotoxicity.[2][3]
The synergistic interactions between these lipopeptide families are also a critical aspect of their efficacy, often resulting in a more potent antimicrobial effect than the individual peptides alone.
Data Presentation: Comparative Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of surfactin (B1297464), iturin, and fengycin (B216660) against a range of pathogenic bacteria and fungi. It is important to note that direct comparative studies presenting a comprehensive MIC table for all three lipopeptides against a standardized panel of microbes are limited in the publicly available literature. The data presented below is a compilation from various sources and should be interpreted with consideration for potential variations in experimental conditions.
| Microorganism | Surfactin MIC (µg/mL) | Iturin A MIC (µg/mL) | Fengycin MIC (µg/mL) |
| Bacteria | |||
| Bacillus cereus | >100 | >100 | >100 |
| Escherichia coli | >100 | >100 | >100 |
| Staphylococcus aureus | >100 | >100 | >100 |
| Fungi | |||
| Candida albicans | >100 | 5 - 10 | >100 |
| Aspergillus niger | >100 | Potent activity reported | Potent activity reported |
| Fusarium oxysporum | >100 | Potent activity reported | Potent activity reported |
| Gaeumannomyces graminis var. tritici | - | ~34.7 (IC50) | ~26.5 (IC50) |
Note: The provided data for Gaeumannomyces graminis var. tritici are IC50 values, which represent the concentration required to inhibit 50% of growth.[4] Iturin A has shown potent activity against Aspergillus niger and other filamentous fungi.[5] Fengycin is also known for its strong inhibitory effect on the growth of filamentous fungi.[6] While Gram-positive and Gram-negative bacteria were found not to be susceptible to these lipopeptides in some studies, fengycin demonstrated the strongest antibacterial effect among the single lipopeptides in others.[7][8]
Mechanisms of Action
The primary mechanism of action for surfactins, iturins, and fengycins involves interaction with and disruption of the microbial cell membrane. This interaction leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.
Caption: Interaction of lipopeptides with the microbial cell membrane.
Experimental Protocols
Accurate and reproducible assessment of antimicrobial efficacy is paramount. The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Bacillus subtilis antimicrobial peptides using the broth microdilution method.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial peptide that prevents the visible growth of a microorganism.
Materials:
-
Test antimicrobial peptides (Surfactin, Iturin, Fengycin)
-
Target microbial strains (bacteria or fungi)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Sterile deionized water or 0.01% acetic acid for peptide dissolution
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Microbial Inoculum:
-
Aseptically pick a few colonies of the target microorganism from a fresh agar (B569324) plate.
-
Inoculate the colonies into a tube containing sterile broth.
-
Incubate at the optimal temperature with agitation until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension with fresh broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Further dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Peptide Solutions:
-
Prepare a stock solution of each antimicrobial peptide in a suitable sterile solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the peptide stock solution in the appropriate broth in a separate 96-well plate or in tubes to obtain a range of concentrations.
-
-
Assay Performance:
-
Add 100 µL of the appropriate broth to all wells of a sterile 96-well polypropylene microtiter plate.
-
Add 100 µL of the highest concentration of the antimicrobial peptide to the first well of a row and mix well.
-
Transfer 100 µL from the first well to the second well to create a two-fold dilution.
-
Repeat this serial dilution process across the row, typically to the 10th or 11th well. Discard 100 µL from the last well of the dilution series.
-
The last well (or a designated well) should contain only broth and inoculum to serve as a positive growth control. Another well should contain only broth to serve as a sterility control.
-
Add 100 µL of the prepared microbial inoculum to each well (except the sterility control).
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the target microorganism for 18-24 hours.
-
-
MIC Determination:
-
Following incubation, determine the MIC by visual inspection for the lowest concentration of the antimicrobial peptide that shows no visible turbidity (growth).
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the growth control.
-
Experimental Workflow Diagram
Caption: Workflow for comparing antimicrobial peptide efficacy.
Conclusion
The antimicrobial peptides produced by Bacillus subtilis—surfactin, iturin, and fengycin—are valuable candidates for the development of new antimicrobial agents. Their distinct spectra of activity, with surfactin being predominantly antibacterial and iturin and fengycin being potent antifungal agents, offer a range of potential applications. Furthermore, the synergistic effects observed when these lipopeptides are combined suggest that formulations containing mixtures of these compounds could provide a broad-spectrum and highly effective antimicrobial solution. The experimental protocols and comparative data presented in this guide are intended to facilitate further research and development in this promising field. Rigorous and standardized testing methodologies are crucial for accurately evaluating and comparing the efficacy of these and other novel antimicrobial peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Surfactin and fengycin contribute to the protection of a Bacillus subtilis strain against grape downy mildew by both direct effect and defence stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural antimicrobial lipopeptides secreted by Bacillus spp. and their application in food preservation, a critical rev… [ouci.dntb.gov.ua]
- 4. Frontiers | Activity of Fengycin and Iturin A Isolated From Bacillus subtilis Z-14 on Gaeumannomyces graminis Var. tritici and Soil Microbial Diversity [frontiersin.org]
- 5. Identification of surfactins and iturins produced by potent fungal antagonist, Bacillus subtilis K1 isolated from aerial roots of banyan (Ficus benghalensis) tree using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipopeptide production by Bacillus subtilis R1 and its possible applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Antimicrobial Activity of Lipopeptide Biosurfactants Against Foodborne Pathogen and Food Spoilage Microorganisms and Their Cytotoxicity [frontiersin.org]
Unraveling the Biological Significance of Stereoisomerism: A Comparative Analysis
In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, can have a profound impact on its biological activity. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, often exhibit distinct pharmacological and toxicological profiles. This guide delves into the comparative biological activities of stereoisomers, highlighting the critical importance of chiral purity in therapeutic agents. While specific data for a compound designated "TL-119" is not available in the public domain, we will explore the principles of stereoisomer-differentiated biological activity using illustrative examples from published research.
The differential interaction of stereoisomers with chiral biological macromolecules, such as enzymes and receptors, is a fundamental concept in pharmacology.[1][2] One enantiomer, the "eutomer," may exhibit the desired therapeutic effect, while the other, the "distomer," could be inactive or even contribute to undesirable side effects.[2] A classic and tragic example is thalidomide, where one enantiomer was effective against morning sickness, while the other was teratogenic, causing severe birth defects.[3]
The Influence of Stereochemistry on Pharmacodynamics and Pharmacokinetics
Stereoisomerism can influence both the pharmacodynamics (what the drug does to the body) and pharmacokinetics (what the body does to the drug) of a therapeutic agent.[1] This includes differences in:
-
Receptor Binding and Enzyme Inhibition: The specific 3D shape of a drug molecule determines its ability to bind to its biological target. Even subtle differences in the spatial arrangement of functional groups can dramatically alter binding affinity and, consequently, biological activity.
-
Absorption, Distribution, Metabolism, and Excretion (ADME): The processes that determine the concentration of a drug in the body can also be stereoselective. Enzymes involved in drug metabolism, for instance, can preferentially act on one stereoisomer over the other, leading to different rates of clearance and exposure levels.[1]
Case Study: Differential Activity of 3-Br-Acivicin Isomers
To illustrate the impact of stereochemistry on biological activity, we can examine the research on 3-Br-acivicin (3-BA), a nature-inspired compound. A study investigating its isomers revealed significant differences in their antimalarial activity.[4][5]
Table 1: Comparative Antimalarial Activity of 3-Br-Acivicin Stereoisomers
| Stereoisomer Configuration | Antiplasmodial Activity | Target Binding |
| (5S, αS) | Significant | Effective |
| Other Isomers | Not specified as significant | Varied |
Data synthesized from published research on 3-Br-acivicin.[4][5]
The study found that only the (5S, αS) isomers of 3-Br-acivicin and its derivatives displayed significant activity against Plasmodium falciparum, the parasite responsible for malaria.[4][5] This stereoselectivity is thought to be due to a stereoselective uptake mechanism, potentially mediated by an L-amino acid transport system.[4][5]
Experimental Protocols for Assessing Stereoselective Activity
Determining the differential biological activities of stereoisomers requires specific and sensitive experimental assays. Below are generalized methodologies based on common practices in the field.
In Vitro Antiplasmodial Activity Assay
This assay is used to determine the efficacy of compounds against parasitic strains.
-
Parasite Culture: Plasmodium falciparum strains (e.g., D10 and W2) are cultured in human erythrocytes in a suitable culture medium.
-
Drug Preparation: The stereoisomers are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.
-
Assay Plate Preparation: Asynchronous parasite cultures are incubated with the various concentrations of the test compounds in 96-well plates.
-
Growth Inhibition Measurement: After a set incubation period (e.g., 72 hours), parasite growth is assessed using a DNA-intercalating fluorescent dye (e.g., SYBR Green I). The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of growth inhibition against the logarithm of the drug concentration.
Enzyme Inhibition Assays
These assays measure the ability of a compound to inhibit a specific enzyme. For example, the inhibition of Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH) by 3-Br-acivicin isomers was investigated.[4][5]
-
Enzyme and Substrate Preparation: Recombinant PfGAPDH enzyme and its substrate (e.g., glyceraldehyde 3-phosphate) are prepared in a suitable buffer.
-
Inhibition Measurement: The enzyme is incubated with different concentrations of the stereoisomers. The enzymatic reaction is then initiated by adding the substrate and a cofactor (e.g., NAD+).
-
Activity Determination: The rate of the enzymatic reaction is monitored by measuring the change in absorbance at a specific wavelength (e.g., 340 nm for NADH formation).
-
Data Analysis: The inhibitory activity is determined by calculating the percentage of enzyme inhibition at each compound concentration, and IC50 values are subsequently determined.
Visualizing Biological Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.
Caption: A generalized workflow for the comparative biological evaluation of stereoisomers.
Caption: A simplified diagram illustrating the stereoselective interaction of a drug with its biological target.
References
- 1. Importance of drug enantiomers in clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of TL-119 (D-aThr) and Comparator-Y in Modulating the Fictional-Receptor 1 (FR1) Pathway
Disclaimer: The following comparison guide is a hypothetical example created to fulfill the structural and content requirements of the prompt. As of the time of this writing, "D-aThr" and "TL-119" do not correspond to publicly documented scientific entities. Therefore, the data, experimental protocols, and mechanisms described below are illustrative and should not be considered factual.
This guide provides a comparative overview of the experimental therapeutic TL-119, a synthetic peptide incorporating a D-allo-Threonine (D-aThr) residue, against a standard-of-care small molecule, Comparator-Y. The analysis focuses on the efficacy, specificity, and pharmacokinetic profile of TL-119 in the context of Fictional-Receptor 1 (FR1) antagonism, a key pathway in a hypothetical inflammatory cascade.
Data Presentation: Performance Metrics
The following tables summarize the key performance indicators of TL-119 versus Comparator-Y based on a series of preclinical assays.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Inhibition (IC50, nM) |
|---|---|---|---|
| TL-119 (D-aThr) | FR1 | 1.2 ± 0.3 | 5.8 ± 1.1 |
| Comparator-Y | FR1 | 8.5 ± 1.9 | 25.1 ± 4.5 |
Table 2: Pharmacokinetic Properties
| Compound | Administration | Plasma Half-life (t½, hours) | Bioavailability (%) |
|---|---|---|---|
| TL-119 (D-aThr) | Subcutaneous | 12.3 | 85 |
| Comparator-Y | Oral | 4.1 | 40 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of TL-119 and Comparator-Y to the FR1 receptor.
-
Methodology:
-
Membranes from HEK293 cells stably expressing human FR1 were prepared.
-
A constant concentration of a radiolabeled FR1 ligand (e.g., [3H]-Ligand-Z) was incubated with the cell membranes.
-
Increasing concentrations of unlabeled competitor (TL-119 or Comparator-Y) were added to the incubation mixture.
-
The reaction was allowed to reach equilibrium at 25°C for 90 minutes.
-
The mixture was filtered through a glass fiber filter to separate bound from free radioligand.
-
The radioactivity retained on the filter was quantified using a scintillation counter.
-
The Ki values were calculated using the Cheng-Prusoff equation.
-
2. In Vitro Functional Assay (cAMP Inhibition)
-
Objective: To measure the functional inhibition of FR1 signaling by TL-119 and Comparator-Y.
-
Methodology:
-
CHO-K1 cells co-expressing FR1 and a cAMP-responsive element linked to a luciferase reporter were seeded in 96-well plates.
-
The cells were pre-treated with increasing concentrations of TL-119 or Comparator-Y for 30 minutes.
-
The FR1 agonist was added to stimulate the receptor and induce cAMP production.
-
After a 4-hour incubation, a luciferase substrate was added.
-
Luminescence, which is proportional to the cAMP level, was measured using a plate reader.
-
The IC50 values were determined by fitting the dose-response data to a four-parameter logistic curve.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the hypothetical signaling pathway and an experimental workflow.
Caption: Hypothetical FR1 signaling pathway and points of antagonism.
Caption: Workflow for the in vitro cAMP inhibition functional assay.
Evaluating TL-119 Efficacy Against Staphylococcal Infections: A Comparative Guide
This guide provides a framework for evaluating the efficacy of the peptide antibiotic TL-119 against staphylococcal infections. Due to the limited recent public data on TL-119, this document serves as a comparative template, outlining the necessary experimental data and protocols by comparing it against current standard-of-care and alternative therapies for Staphylococcus aureus infections, including Methicillin-Resistant Staphylococcus aureus (MRSA).
Introduction to TL-119 and the Challenge of Staphylococcal Infections
Staphylococcal infections, particularly those caused by multidrug-resistant strains like MRSA, pose a significant global health threat. The constant evolution of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. TL-119 is a peptide antibiotic isolated from a strain resembling Bacillus subtilis.[1] It has demonstrated activity against gram-positive bacteria, including Staphylococcus.[1] However, detailed modern efficacy data is not widely available. This guide provides a roadmap for evaluating its potential by benchmarking against established treatments.
Current Therapeutic Alternatives for Staphylococcal Infections
A variety of antibiotics are currently used to treat staphylococcal infections, each with distinct mechanisms of action and efficacy profiles. These serve as the primary comparators for evaluating a new agent like TL-119.
Key Alternatives Include:
-
Glycopeptides (e.g., Vancomycin): Often considered a last resort for serious MRSA infections.[2]
-
Oxazolidinones (e.g., Linezolid): Effective against a broad range of gram-positive bacteria, including MRSA.[2]
-
Lipopeptides (e.g., Daptomycin): A bactericidal antibiotic used for complicated skin and soft tissue infections, as well as bacteremia.[2]
-
Cephalosporins (e.g., Ceftaroline): A fifth-generation cephalosporin (B10832234) with activity against MRSA.
-
Lipoglycopeptides (e.g., Dalbavancin, Oritavancin): Long-acting agents for skin and soft tissue infections.[2]
-
Non-traditional approaches: Including bacteriophage therapy and antimicrobial peptides.[2][3]
Comparative Efficacy Data
A crucial step in evaluating a new antibiotic is to compare its in vitro activity against that of existing drugs. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several key antibiotics against S. aureus. For TL-119, these would be the target data points to generate.
| Antibiotic | Class | Target Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| TL-119 | Peptide | S. aureus | Data Needed | Data Needed |
| Vancomycin (B549263) | Glycopeptide | MRSA | 1 | 1-2 |
| Linezolid | Oxazolidinone | MRSA | 1-2 | 2 |
| Daptomycin | Lipopeptide | MRSA | 0.25-0.5 | 0.5-1 |
| Ceftaroline | Cephalosporin | MRSA | 0.25 | 0.5 |
| Dalbavancin | Lipoglycopeptide | MRSA | 0.06 | 0.12 |
Note: MIC values can vary depending on the specific strains tested and the methodology used.
Essential Experimental Protocols
To evaluate the efficacy of TL-119, a series of standardized in vitro and in vivo experiments must be conducted.
In Vitro Susceptibility Testing
The cornerstone of antibiotic evaluation is determining the minimum concentration of the drug that inhibits bacterial growth (MIC).
Methodology: Broth Microdilution Method (as per CLSI guidelines)
-
Preparation of Inoculum: A standardized suspension of S. aureus (including MRSA and MSSA strains) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Drug Dilution: A serial two-fold dilution of TL-119 is prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of TL-119 that completely inhibits visible growth of the bacteria.[4]
In Vivo Efficacy Models
Animal models are critical for assessing the in vivo efficacy of a new antibiotic. A common model for staphylococcal infections is the murine sepsis model.
Methodology: Murine Sepsis Model
-
Infection: Mice are infected with a lethal dose of S. aureus via intraperitoneal injection.[5][6]
-
Treatment: At a specified time post-infection, cohorts of mice are treated with varying doses of TL-119, a vehicle control, and a comparator antibiotic (e.g., vancomycin).
-
Monitoring: Mice are monitored for survival over a period of 7-14 days.
-
Bacterial Load: In separate cohorts, bacterial load in key organs (e.g., kidneys, spleen) is determined at various time points post-treatment to assess bacterial clearance.
Visualizing Mechanisms and Workflows
Hypothetical Experimental Workflow for TL-119 Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel antibiotic like TL-119.
Caption: Preclinical evaluation workflow for a novel antibiotic.
Example Signaling Pathway: Vancomycin Mechanism of Action
To provide context for the types of mechanisms that might be investigated for TL-119, the simplified signaling pathway for vancomycin is presented below. Vancomycin inhibits bacterial cell wall synthesis.
Caption: Simplified mechanism of action for Vancomycin.
Conclusion and Future Directions
While historical data suggests that TL-119 has potential as an anti-staphylococcal agent, a comprehensive modern evaluation is required to determine its clinical utility. The experimental framework outlined in this guide provides a clear path for generating the necessary data to compare TL-119's efficacy against the current arsenal (B13267) of antibiotics. Should further studies demonstrate potent activity and a favorable safety profile, TL-119 could represent a valuable addition to the therapeutic options for treating challenging staphylococcal infections.
References
- 1. Isolation of a new peptide antibiotic TL-119. Studies on antibiotics from the genus Bacillus. IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alternatives to Fight Vancomycin-Resistant Staphylococci and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bacteriophage therapy for drug-resistant Staphylococcus aureus infections [frontiersin.org]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental protection of mice against lethal Staphylococcus aureus infection by novel bacteriophage phi MR11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Antibacterial Agent 119
The following guide provides essential, step-by-step procedures for the safe handling and disposal of Antibacterial Agent 119 (TL-119), a peptide antibiotic. As the exact toxicological and environmental impact of this agent may not be fully characterized, it is imperative to treat it as potentially hazardous chemical waste and adhere to the principle of minimizing environmental release. These procedures are based on best practices for the disposal of research-grade peptide antibiotics and should be performed in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines.
Core Principle: Waste Segregation
All waste streams containing this compound must be segregated at the point of generation and treated as chemical waste. Under no circumstances should this agent be disposed of down the drain or in regular trash without prior deactivation, as this can contribute to environmental contamination and the development of antimicrobial resistance.
Data Presentation: Disposal Methods by Waste Type
The appropriate disposal method for this compound depends on its form and concentration. The following table summarizes the recommended procedures for different types of waste.
| Waste Type | Description | Recommended Disposal Method | Key Considerations |
| Solid Waste | Unused or expired pure compound (powder), contaminated Personal Protective Equipment (PPE), weigh boats, pipette tips, and other lab supplies. | Segregate as solid chemical waste. | Collect in a designated, clearly labeled, leak-proof container for hazardous solid waste. Arrange for pickup and disposal via your institution's EHS department, typically by incineration. |
| Concentrated Liquid Waste | Concentrated stock solutions of this compound. | Treat as hazardous liquid chemical waste.[1] | Collect in an approved, sealed, and leak-proof container for liquid chemical waste. Label clearly with "Hazardous Waste," the chemical name, and concentration. Do not autoclave or drain-dispose. Arrange for EHS pickup for high-temperature incineration. |
| Dilute Liquid Waste (Aqueous) | Used culture media, buffer solutions, and other dilute aqueous solutions containing this compound. | Chemical inactivation followed by disposal as chemical waste. | The primary method is to chemically degrade the peptide antibiotic before collection by EHS. Autoclaving may not be effective as the heat stability of TL-119 is not documented; many peptides can be heat-stable.[2][3] |
| Mixed Biohazardous & Chemical Waste | Culture media containing both microorganisms and this compound. | First, inactivate biological agents (e.g., with bleach, if compatible), then treat as chemical waste. | The primary goal is to destroy the biological agents. Following biological inactivation, the remaining chemical waste (the antibacterial agent) must be disposed of according to the procedures for dilute liquid waste. |
Experimental Protocol: Chemical Inactivation of Dilute Liquid Waste
This protocol details the methodology for the chemical degradation of dilute aqueous solutions containing this compound using base hydrolysis. This procedure should be performed in a chemical fume hood while wearing appropriate PPE.
Materials:
-
Dilute liquid waste containing this compound
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl) or Sodium Bicarbonate for neutralization
-
pH indicator strips or a calibrated pH meter
-
Appropriate hazardous waste collection container
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile), safety goggles, and a lab coat.
Procedure:
-
Preparation: In a designated chemical fume hood, place a suitable container (e.g., a borosilicate glass bottle) that can hold at least double the volume of your liquid waste.
-
Base Hydrolysis: Carefully and slowly add 1 M NaOH to the liquid peptide waste to raise the pH to a level sufficient to hydrolyze the peptide bonds. A target pH of >12 is generally effective.
-
Inactivation Time: Seal the container and allow it to stand for a minimum of 24 hours to ensure complete degradation of the peptide.[4]
-
Neutralization: After the inactivation period, slowly add 1 M HCl or another suitable neutralizing agent to adjust the pH of the solution to between 6.0 and 8.0.[4] Verify the pH using indicator strips or a pH meter.
-
Collection: Transfer the neutralized solution to a designated hazardous liquid waste container.
-
Disposal: Label the container clearly with its contents and arrange for pickup by your institution's EHS department.
Mandatory Visualizations
Logical Relationship: Waste Stream Decision Pathway
Caption: Decision workflow for the disposal of this compound waste.
Experimental Workflow: Chemical Inactivation Protocol
Caption: Step-by-step workflow for chemical inactivation of liquid peptide waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
